Dimethyldioctylammonium bromide
Description
Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Scientific Contexts
Quaternary ammonium compounds (QACs) are a diverse class of organic compounds that have been the focus of extensive scientific research for decades. nih.gov They are utilized in a wide array of applications, including as antimicrobials, preservatives, and antistatic agents in various products. nih.govacs.org The scientific community's interest in QACs has notably increased, particularly in response to global health events like the COVID-19 pandemic, which spurred greater use of disinfectants containing these compounds. news-medical.netnih.gov
Chemical Classification and Structural Features Relevant to Research
Structurally, QACs are characterized by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl groups. ontosight.aiwikipedia.org This permanent positive charge is a key feature, independent of the pH of the surrounding solution. wikipedia.org The nature and size of these attached groups significantly influence the compound's physical and chemical properties, such as its surface activity and antimicrobial efficacy. nih.govorst.edu
The United States Environmental Protection Agency (EPA) categorizes QACs into different groups based on the structure of the four clusters attached to the central nitrogen atom. orst.edu For instance, some QACs feature long alkyl chains, which are crucial for their antimicrobial and surfactant properties. nih.govontosight.ai The structural diversity within the QAC class is vast, leading to a wide range of functionalities and research applications. acs.org
Table 1: Classification of Quaternary Ammonium Compounds
| Generation | Chemical Composition | Key Characteristics |
|---|---|---|
| First | Alkyl Dimethyl Benzyl (B1604629) Ammonium Chlorides (ADBAC) | Lowest relative biocidal activity. aldebaransistemas.com |
| Second | Alkyl Dimethyl Ethylbenzyl Ammonium Chlorides | Aromatic ring hydrogen substituted with methyl or ethyl groups. bioguardhygiene.in No longer commercially available. aldebaransistemas.com |
| Third | Mixture of first and second-generation QACs | Increased biocidal activity and detergency. aldebaransistemas.com |
| Fourth | "Twin or Dual Chain" QACs (e.g., Didecyl dimethyl ammonium chloride, Dioctyl dimethyl ammonium chloride) | Superior germicidal activity, low foaming, high tolerance to protein loads and hard water. aldebaransistemas.com |
| Fifth | Mixture of fourth and second-generation QACs | Greater germicidal performance in harsh conditions. aldebaransistemas.com |
| Sixth | Polymeric QACs | Potent antibacterial and antiviral properties with limited toxicity. bioguardhygiene.in |
| Seventh | Bis-QACs with polymeric QACs | Increased efficacy, reduced toxicity and cost. bioguardhygiene.in |
Historical Perspectives and Evolution of QAC Research
The scientific journey of QACs began with early 20th-century reports on their antimicrobial properties. environex.net.au By the mid-20th century, hundreds of articles on QACs had been published, and they were included in pharmacopeias. environex.net.au Over the years, research has led to the development of multiple "generations" of QACs, each with improved efficacy and a broader spectrum of activity. aldebaransistemas.combioguardhygiene.in This evolution reflects a continuous effort to enhance their desirable properties while understanding and mitigating potential undesirable effects. nih.gov
Significance of Dimethyldioctylammonium (B10786854) Bromide in Contemporary Chemical and Biological Sciences
Dimethyldioctylammonium bromide, also known by the acronym DODAB, is a fourth-generation QAC. aldebaransistemas.com It is a white crystalline solid with the chemical formula C₁₈H₄₀BrN. chembk.comnih.gov Its structure, featuring two octyl chains and two methyl groups attached to the central nitrogen atom, imparts significant surface activity. chembk.commedchemexpress.com
In contemporary research, this compound is recognized for its utility in several areas:
Surfactant and Emulsifier: It is used in the production of detergents and emulsifiers for various industrial applications due to its ability to reduce the surface tension of aqueous solutions. medchemexpress.com
Nanoparticle Synthesis: Researchers utilize it in the synthesis of nanoparticles, where it aids in the formation and stabilization of these structures. chemimpex.com
Biochemical Reagent: It serves as a biochemical reagent in life science research, for instance, in studies involving cell-nanoparticle interactions. chembk.commedchemexpress.com
Intermediate in Chemical Synthesis: It can act as an intermediate in the synthesis of other quaternary ammonium compounds. medchemexpress.com
Academic Research Aims and Scope for this compound
Academic research on this compound is multifaceted. A primary focus is on its application as a surfactant and its role in the formation of micelles and vesicles. chembk.com Studies often investigate its use in drug delivery systems, where it can encapsulate drug molecules and potentially enhance their bioavailability. chembk.com
Another significant area of research is its use in the creation of nanoparticles and its interaction with biological membranes. chemimpex.com Researchers explore how its properties can be leveraged in cosmetic formulations to improve the penetration of active ingredients. chemimpex.com Furthermore, its antimicrobial properties are a subject of investigation for potential applications in disinfectants and sanitizers. chemimpex.com
Current Research Gaps and Future Directions for this compound Studies
While research has established the utility of this compound in various applications, several knowledge gaps remain. A comprehensive understanding of its interactions with complex biological systems at a molecular level is an area that requires further exploration. The long-term environmental fate and potential for bioaccumulation of this specific QAC are also areas where more data is needed to ensure its sustainable use.
Future research could focus on:
Developing more biodegradable derivatives of this compound to minimize environmental persistence.
Conducting detailed studies on its mechanism of action in antimicrobial applications to combat potential resistance.
Exploring novel applications in areas such as gene delivery and advanced materials science, building upon its unique surfactant and self-assembly properties.
Investigating its potential synergistic effects when combined with other compounds for enhanced performance in various formulations.
A deeper understanding of the structure-activity relationships of this compound will be crucial for designing next-generation QACs with improved efficacy and a more favorable environmental profile.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dimethyl(dioctyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N.BrH/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;/h5-18H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTVNWGLSRAOFJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952627 | |
| Record name | N,N-Dimethyl-N-octyloctan-1-aminium bromide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3026-69-5 | |
| Record name | Dioctyldimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3026-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldioctylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003026695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-N-octyloctan-1-aminium bromide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyldioctylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis Methodologies and Advanced Chemical Characterization for Dimethyldioctylammonium Bromide
Synthetic Routes and Reaction Mechanisms for Dimethyldioctylammonium (B10786854) Bromide
The synthesis of dimethyldioctylammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. This fundamental reaction can be adapted and optimized through various protocols.
Established Laboratory Synthesis Protocols
A common and established laboratory method for synthesizing this compound is through the reaction of dimethyloctylamine with 1-bromooctane (B94149). plos.org In a typical procedure, equimolar amounts of dimethyloctylamine and 1-bromooctane are dissolved in a suitable solvent, such as acetone. plos.org The reaction mixture is then stirred vigorously at room temperature for an extended period, often 24 hours, to ensure the completion of the quaternization reaction. plos.org
The reaction mechanism follows a standard SN2 pathway. The nitrogen atom of the dimethyloctylamine acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromooctane that is bonded to the bromine atom. This nucleophilic attack results in the displacement of the bromide ion and the formation of the desired dimethyldioctylammonium cation, with the bromide ion serving as the counter-ion.
Following the reaction, the solvent is typically removed by evaporation. The resulting crude product is then subjected to purification techniques to isolate the research-grade compound. plos.org
Purification and Isolation Techniques for Research-Grade Compound
To obtain a high-purity, research-grade compound, the crude product from the synthesis requires purification. A common method involves washing the crude precipitate with a cold, non-polar solvent like hexane. plos.org This process helps to remove any unreacted starting materials or non-polar impurities.
Following the washing step, the purified product is typically dried under reduced pressure to remove any residual solvent. plos.org The purity of the final compound can be assessed using various analytical techniques, including titration. One such method involves dissolving a precisely weighed sample in a mixture of chloroform (B151607) and a sodium hydroxide (B78521) solution. plos.org This biphasic system is then titrated with a standardized solution of sodium tetraphenylborate. plos.org The concentration of the this compound can then be calculated based on the stoichiometry of the reaction with the titrant. plos.org
Spectroscopic and Chromatographic Characterization Techniques in Academic Investigations
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, structure, and purity. Advanced spectroscopic and chromatographic techniques are indispensable tools in these academic investigations.
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are routinely employed.
In the ¹H NMR spectrum of this compound, specific chemical shifts and splitting patterns of the proton signals provide detailed information about the molecular structure. For instance, the ¹H NMR spectrum in CDCl₃ shows a triplet corresponding to the terminal methyl protons of the octyl chains, a multiplet for the methylene (B1212753) protons of the octyl chains, a quartet for the methylene protons adjacent to the nitrogen atom, and a singlet for the methyl protons attached to the nitrogen atom. plos.org
¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The spectrum will show distinct signals for the carbon atoms of the methyl and methylene groups in the octyl chains, as well as for the methyl carbons directly attached to the quaternary nitrogen atom.
Mass Spectrometry (MS) for Purity Assessment and Molecular Fragmentation Studies
Mass spectrometry (MS) is another vital analytical technique used for the characterization of this compound. It provides information about the molecular weight and can be used to assess the purity of the compound. The exact mass of the compound can be determined with high accuracy using high-resolution mass spectrometry (HRMS). rsc.org
Furthermore, mass spectrometry can be employed to study the fragmentation patterns of the molecule. By analyzing the fragments produced upon ionization, researchers can gain insights into the structure and bonding of the compound. This information can further confirm the identity of the synthesized this compound.
Chromatographic Methods for Quantitative Analysis in Research Matrices
The quantitative analysis of this compound in various research matrices is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer the sensitivity and selectivity required to determine the concentration of the analyte, even at trace levels.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of quaternary ammonium (B1175870) compounds. For the determination of compounds similar to this compound, reversed-phase columns, such as C18, are commonly employed. ekb.egresearchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium formate (B1220265). ekb.egsielc.com Detection can be accomplished using a variety of detectors, including UV-Vis, Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (MS). researchgate.netsielc.com The use of a mass spectrometer as a detector (LC-MS) provides enhanced selectivity and sensitivity, which is particularly advantageous when analyzing complex matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of this compound. Although quaternary ammonium salts are non-volatile, they can be analyzed by GC-MS after pyrolytic conversion in the injector port into volatile species. nih.gov This method allows for the rapid and reliable determination of both the quaternary ammonium cation and the corresponding halide anion in a single run. nih.gov The mass spectrometer detector provides definitive identification based on the mass-to-charge ratio of the fragmented ions. researchgate.net For instance, in the analysis of related alkyl bromides, specific mass fragments are selected for quantification to ensure accuracy. researchgate.net
Below is an interactive data table summarizing typical parameters for the chromatographic analysis of quaternary ammonium compounds.
| Parameter | HPLC | GC-MS |
| Stationary Phase | C18 or other reversed-phase columns ekb.egresearchgate.net | DB-1 (100% dimethyl polysiloxane) or similar researchgate.net |
| Mobile Phase/Carrier Gas | Acetonitrile/Methanol and buffered aqueous solution ekb.egsielc.com | Helium mdpi.com |
| Detection | UV, ELSD, MS researchgate.netsielc.com | Mass Spectrometry (MS) nih.gov |
| Sample Preparation | Dissolution in a suitable solvent | Pyrolysis in injector nih.gov |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is an indispensable technique for the elucidation of the three-dimensional atomic arrangement in crystalline solids. For this compound, which can exist as a crystalline solid, XRD provides detailed information about its crystal lattice, including unit cell dimensions, space group, and the precise positions of the atoms within the crystal. chembk.com
The analysis of single crystals of quaternary ammonium salts by XRD reveals the conformation of the cation and the nature of the interactions between the cation and the bromide anion, as well as intermolecular interactions in the crystal packing. researchgate.net These interactions can include van der Waals forces, and in some cases, hydrogen bonding. The structural information obtained from XRD is crucial for understanding the physical properties of the compound, such as its melting point and solubility.
Below is an interactive data table outlining the type of information obtained from an XRD analysis of a crystalline quaternary ammonium salt.
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations that describe the crystal's symmetry. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Intermolecular Interactions | Information on non-covalent interactions, such as ion-pairing and van der Waals forces. researchgate.net |
Mechanistic Studies of Dimethyldioctylammonium Bromide at the Molecular and Supramolecular Levels
Molecular Interactions and Self-Assembly Phenomena
The amphiphilic nature of dimethyldioctylammonium (B10786854) bromide, possessing a hydrophilic quaternary ammonium (B1175870) head group and two hydrophobic octyl tails, drives its self-assembly into various organized structures in aqueous solutions. These phenomena are governed by a delicate balance of hydrophobic, electrostatic, and van der Waals interactions.
Critical Micelle Concentration (CMC) Studies and Micellization Thermodynamics
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to aggregate into micelles. For DOAB, like other surfactants, the CMC is influenced by factors such as temperature and the presence of additives. mdpi.com The process of micellization is thermodynamically driven, primarily by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic alkyl chains and water molecules.
While specific CMC values for dimethyldioctylammonium bromide are not extensively detailed in the provided search results, the general principles of micellization for similar quaternary ammonium salts can be applied. For instance, studies on dodecyltrimethylammonium (B156365) bromide (DTABr) show that as the concentration of a co-solvent like dimethylsulfoxide (DMSO) increases, the CMC also increases, and the aggregation number decreases. nih.gov This is attributed to the dissymmetric solvation of the surfactant, where the hydrocarbon chain is preferentially surrounded by DMSO and the polar head by water. nih.gov Thermodynamic analysis of micelle formation often reveals an entropy-driven process. mdpi.com
Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Quaternary Ammonium Surfactants
| Factor | Effect on CMC | Underlying Principle |
| Temperature | Variable, can increase or decrease | Affects both the hydration of the hydrophilic head group and the hydrophobic interactions of the tail. |
| Co-solvents (e.g., alcohols) | Generally increases CMC | Co-solvents can increase the solubility of the surfactant monomers and alter the water structure, making micelle formation less favorable. mdpi.com |
| Alkyl Chain Length | Decreases with increasing chain length | Longer hydrophobic chains have a stronger driving force to escape the aqueous environment, favoring micellization at lower concentrations. |
| Head Group | Influences electrostatic repulsion | The size and charge of the head group affect the packing of surfactants within the micelle. |
Formation of Vesicles and Other Supramolecular Assemblies
Beyond simple micelles, this compound is known to form more complex supramolecular structures, most notably vesicles. Vesicles are spherical bilayers that enclose an aqueous core, and their formation is a hallmark of double-chained surfactants like DOAB. The presence of two alkyl chains provides the necessary geometry to form a bilayer structure rather than the more compact arrangement of a micelle.
The transformation from vesicles to micelles can be induced by the addition of other surfactants. For example, studies on dimeric surfactants have shown that the addition of a micelle-forming surfactant can lead to the progressive solubilization of larger vesicles into smaller ones and eventually into spheroidal micelles. nih.gov The initial effect of adding a conventional surfactant like dodecyltrimethylammonium bromide (DTAB) to vesicle-forming dimeric surfactants is a reduction in vesicle size. nih.gov
Interactions with Phospholipid Membranes and Lipid Bilayers
The interaction of this compound with phospholipid membranes and lipid bilayers is a critical area of study, particularly for understanding its biological effects. As a cationic lipid, DOAB can interact with the negatively charged components of cell membranes. nih.gov
Research indicates that the interaction between additives like DOAB and a lipid bilayer is complex and depends on the physical state of the bilayer, as well as the size and hydrophobicity of the additive. nih.gov The incorporation of such additives can perturb the arrangement of lipids in the bilayer and modulate its dynamical and phase behavior. nih.gov For instance, all-atom molecular dynamics simulations have shown that while this compound (referred to as DOAB or 2C8Br in the study) has difficulty maintaining a stable bilayer structure on its own, its interaction with existing lipid bilayers can be significant. researchgate.net
The positively charged quaternary ammonium head group plays a crucial role in these interactions, facilitating electrostatic binding with negatively charged phospholipids (B1166683). nih.govnih.gov This can lead to changes in membrane properties such as fluidity and permeability. nih.gov Studies on similar cationic lipids have demonstrated that they can decrease the phase transition temperature of phospholipids like dipalmitoylphosphatidylcholine (DPPC), indicating a fluidizing effect on the membrane. nih.gov
Thermotropic Liquid Crystal Formation with Biomacromolecules
A fascinating property of this compound is its ability to form thermotropic liquid crystals (TLCs) when complexed with biomacromolecules such as DNA. nih.gov This process typically involves the complexation of the cationic surfactant with the negatively charged biomolecule, followed by dehydration. nih.gov The resulting solvent-free complex can exhibit liquid crystalline phases, which are states of matter intermediate between a crystalline solid and an isotropic liquid. nih.gov
For example, a complex of a 22-mer single-stranded DNA (ssDNA) and DOAB was found to be birefringent and viscous, not solidifying at room temperature. nih.gov These TLCs are characterized by a layered, or smectic, structure where the biomacromolecules are confined within sublayers separated by the interdigitated surfactant molecules. nih.gov The formation of these ordered structures is driven by electrostatic interactions between the positively charged DOAB and the negatively charged phosphate (B84403) backbone of the nucleic acid.
Mechanism of Action in Diverse Research Applications
The unique physicochemical properties of this compound underpin its utility in various research applications, most notably as an antimicrobial agent.
Elucidation of Antimicrobial Action at the Cellular Level
The primary mechanism of antimicrobial action for quaternary ammonium compounds (QACs) like this compound involves the disruption of the bacterial cell membrane. nih.gov The positively charged head group of the DOAB molecule is electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.govnih.gov
This initial binding is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer. This intercalation disrupts the ordered structure of the membrane, leading to a loss of membrane integrity and increased permeability. nih.gov The perturbation of the membrane can result in the leakage of essential intracellular components, such as ions and macromolecules like lactic dehydrogenase, ultimately leading to cell death. nih.gov
The antimicrobial efficacy of QACs is influenced by their molecular structure. While specific studies on DOAB's structure-activity relationship are not detailed in the provided results, it is generally understood that factors such as the length of the alkyl chains play a significant role.
It is also noted that the interaction is likely dominated by hydrophobic interactions with the membrane lipids, with ionic interactions playing a more minor role. nih.gov This is supported by findings that the binding is largely independent of the negatively charged sialic acid residues on the cell surface. nih.gov
Mechanisms of Emulsification and Solubilization
The utility of this compound as an emulsifier and solubilizing agent stems from its amphiphilic nature as a cationic surfactant. chemimpex.com The molecule contains a polar, hydrophilic "head" (the positively charged N,N-dimethylammonium group) and two nonpolar, hydrophobic "tails" (the C₈H₁₇ octyl chains). nih.gov This dual chemical character governs its behavior at interfaces and in bulk solution.
Mechanism of Emulsification
Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water. When this compound is introduced into such a system, its molecules spontaneously migrate to the oil-water interface. chemimpex.com They orient themselves with their hydrophilic heads in the aqueous phase and their lipophilic octyl tails penetrating the oil phase. This arrangement achieves two critical effects:
Reduction of Interfacial Tension: The presence of the surfactant molecules at the interface disrupts the strong cohesive forces between water molecules, significantly lowering the interfacial tension. This reduction in energy makes it easier to break up large droplets of one phase within the other, facilitating the formation of an emulsion. wikipedia.org
Droplet Stabilization: The adsorbed layer of surfactant on the surface of the droplets creates a protective barrier. For an oil-in-water emulsion, the positively charged hydrophilic heads face outward, creating an electrostatic repulsion between the droplets that prevents them from coalescing and causing the emulsion to break.
Mechanism of Solubilization and Micelle Formation
In an aqueous solution, when the concentration of this compound is low, the molecules exist primarily as individual monomers. However, as the concentration increases, it reaches a critical point known as the Critical Micelle Concentration (CMC) . wikipedia.orgsci-hub.se Above the CMC, the surfactant molecules spontaneously self-assemble into organized aggregates called micelles to minimize the unfavorable interaction between their hydrophobic tails and water. sci-hub.seyoutube.com
In these micelles, the surfactant molecules are arranged in a spherical structure where the hydrophobic octyl tails are sequestered in the core, creating a nonpolar, oil-like microenvironment. youtube.com The hydrophilic dimethylammonium heads form the outer surface, or corona, which remains in contact with the surrounding water. youtube.com
This micellar structure is the key to solubilization. Substances that are normally insoluble in water (e.g., oils, fats, certain organic compounds) can be partitioned into the hydrophobic core of the micelles. youtube.com This process effectively encapsulates the insoluble material, allowing it to be dispersed and stabilized within the aqueous solution, thus "solubilizing" it. The CMC is a crucial parameter, as it defines the minimum surfactant concentration required for this phenomenon to occur efficiently. wikipedia.orgyoutube.com The value of the CMC is influenced by factors such as the length of the alkyl chains, with longer chains generally leading to a lower CMC. nih.gov
Table 2: Critical Micelle Concentration (CMC) of Various Alkyltrimethylammonium Bromide Surfactants in Water
This table shows how the length of the alkyl chain affects the CMC for a series of cationic surfactants. A lower CMC value indicates that micelle formation occurs at a lower concentration. While data for this compound is not listed, the trend for the single-chain alkyltrimethylammonium bromides provides insight into the structure-property relationships.
| Surfactant | Chemical Formula | Number of Carbon Atoms in Main Alkyl Chain | CMC (mmol/L) at 25°C |
| Decyltrimethylammonium bromide | C₁₀H₂₁N(CH₃)₃Br | 10 | 65 wikipedia.org |
| Dodecyltrimethylammonium bromide | C₁₂H₂₅N(CH₃)₃Br | 12 | 16 wikipedia.org |
| Tetradecyltrimethylammonium bromide | C₁₄H₂₉N(CH₃)₃Br | 14 | 3.5-4.0 |
| Hexadecyltrimethylammonium bromide | C₁₆H₃₃N(CH₃)₃Br | 16 | 0.92 wikipedia.org |
Data sourced from studies on surfactant properties. wikipedia.orgsci-hub.se
Biological and Biomedical Research Applications of Dimethyldioctylammonium Bromide
Antimicrobial Research and Development
Dimethyldioctylammonium (B10786854) bromide (DDAB) is recognized for its broad-spectrum antimicrobial properties, which have been investigated against various pathogens. nih.gov As a cationic surfactant, its mechanism of action generally involves the disruption of microbial cell membranes, leading to cell lysis and death.
Efficacy against Bacterial and Fungal Strains in Research Models
Research has demonstrated the efficacy of dimethyldioctylammonium bromide and its close analogue, didecyldimethylammonium chloride (DDAC), against a range of bacterial and fungal strains. Studies have shown that the antimicrobial performance of QACs is linked to the length of their alkyl chains. mdpi.com For instance, DDAC has shown high antimicrobial activity, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 4 mg/L against Escherichia coli, and a MIC of 2 mg/L and MBC of 4 mg/L against Bacillus cereus. mdpi.com
The bactericidal efficacy of DDAB is influenced by factors such as concentration, contact time, and the presence of organic materials. In one study, DDAB was shown to be effective in inactivating Gram-negative bacteria like Salmonella infantis and E. coli. researchgate.net The presence of organic matter, however, can reduce its effectiveness. researchgate.net
Interactive Table: Efficacy of Didecyldimethylammonium Chloride (DDAC) Against Foodborne Bacteria mdpi.com
| Bacterium | MIC (mg/L) | MBC (mg/L) |
| Escherichia coli | 4 | 4 |
| Bacillus cereus | 2 | 4 |
Antiviral Activity and Mechanisms
This compound has demonstrated significant antiviral activity, particularly against enveloped viruses. nih.gov The proposed mechanism of action involves the interaction of the positively charged cationic head of the QAC with the negatively charged phospholipids (B1166683) that constitute the viral envelope. nih.gov This interaction disrupts the integrity of the envelope, leading to the inactivation of the virus. nih.gov
One study highlighted that a disinfectant containing a dialkyldimethyl ammonium (B1175870) salt was able to strongly and specifically deactivate enveloped viruses, including coronaviruses, irrespective of genetic mutations. nih.gov This suggests that the physical disruption of the viral envelope is a key mechanism. Research on silica (B1680970) nanoparticles coated with didodecyldimethylammonium (B1216837) bromide has also shown that these formulations can inhibit the entry of viral particles into host cells and exhibit virucidal properties. researchgate.net
Studies on Resistance Mechanisms in Microorganisms
The development of microbial resistance to disinfectants is a growing concern. For quaternary ammonium compounds like this compound, several resistance mechanisms have been identified in bacteria. One of the primary mechanisms is the active efflux of the disinfectant from the bacterial cell, mediated by efflux pumps. nih.gov In some bacteria, decreased susceptibility to didecyldimethylammonium chloride (DDAC) has been linked to the overexpression of efflux pumps such as the MexAB-OprM pump in Pseudomonas aeruginosa. researchgate.net
Long-term exposure of bacteria like E. coli to DDAC has been shown to induce antibiotic resistance through mutations in genes that regulate various cellular functions. nih.gov These include genes for negative regulators, outer membrane proteins, and RNA polymerase. nih.gov The resistance induced by inhibitory concentrations of DDAC was found to be irreversible, highlighting the potential for stable resistance development. nih.gov
Synergistic Effects with Other Antimicrobial Agents in Research
Research has explored the synergistic effects of combining this compound (as DDAC) with other antimicrobial agents to enhance their efficacy. One study investigated the combination of DDAC with essential oil constituents, carvacrol (B1668589) and eugenol, against Escherichia coli and Bacillus cereus. mdpi.com The results indicated a bactericidal synergy in all combinations of the QAC with the essential oil constituents. mdpi.com The combinations containing DDAC were particularly efficient, leading to the eradication of the bacterial population in less than 2 to 4 hours. mdpi.com
Another study, however, found that most pairwise combinations of common disinfectants, including didecyldimethylammonium chloride, resulted in additive rather than synergistic interactions. researchgate.net This suggests that synergistic effects are not universal and depend on the specific combination of agents and the target microorganisms. researchgate.netnih.gov The proposed mechanism for the synergy between DDAC and certain essential oil constituents involves the chelating activity of the latter on cations essential for bacterial outer membrane stability, thereby facilitating the action of the QAC. mdpi.com
Drug Delivery and Gene Therapy Research
The cationic nature of this compound makes it a valuable component in the development of drug and gene delivery systems. Its positive charge facilitates interaction with negatively charged biological membranes and nucleic acids.
Role in Liposomal and Nanoparticle Formulations for Drug Encapsulation
This compound (DMAB or DDAB) is utilized to create cationic liposomes and nanoparticles, which are effective carriers for drugs and genetic material. nih.govnih.gov These cationic formulations can enhance the cellular uptake of encapsulated substances due to the electrostatic interaction with the negatively charged cell membranes. nih.gov
DMAB-stabilized poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been developed for this purpose. nih.govnih.gov These nanoparticles can encapsulate plasmid DNA and, with the cationic surface charge provided by DMAB, can evade the endosomal pathway and deliver their cargo into the cell's cytosol. nih.gov This has been shown to significantly improve transfection efficiencies in gene delivery research. nih.gov Furthermore, modifications to these nanoparticles, such as the inclusion of polyethylene (B3416737) glycol (PEG), can improve their stability in biological environments. nih.gov
Facilitating DNA/RNA Transfection in Cellular Models
The delivery of genetic material, such as plasmid DNA (pDNA) and ribonucleic acid (RNA), into cells is a fundamental technique in molecular biology and a critical step in gene therapy. This compound (DDAB), a related compound with longer alkyl chains (C18), has been effectively utilized in the formation of cationic liposomes for this purpose. These liposomes can encapsulate and protect nucleic acids, facilitating their entry into cells. cd-bioparticles.netencapsula.com
The efficiency of transfection using DDAB-containing liposomes is influenced by their composition. Research has shown that the ratio of the cationic lipid (DDAB) to a neutral helper lipid, such as dioleoylphosphatidylethanolamine (DOPE) or cholesterol, is a critical factor. koreascience.kr For instance, in COS-1 cells, liposomes containing DDAB demonstrated a 3.2-fold higher transfection efficiency compared to the commercial reagent Lipofectin®. koreascience.kr The study also noted that an increased concentration of DDAB could, conversely, lower the transfection efficiency, with an optimal amount of the liposomal formulation being 10 µM for 1 µg of DNA. koreascience.kr The mechanism of delivery can occur through either endocytosis or direct fusion with the cell membrane, with the latter bypassing the degradative endosomal-lysosomal pathway.
Furthermore, the transfection efficiency of existing cationic liposomes can be enhanced by the addition of DDAB-coated gold nanoparticles. These nanoparticles have been shown to increase the cellular uptake of DNA, leading to a more than two-fold increase in the number of cells expressing a green fluorescent protein and a 48-fold increase in luciferase expression levels after transfection. researchgate.netnih.gov This enhancement is attributed to the increased binding of DNA molecules to the lipoplexes in the presence of the DDAB-coated nanoparticles. researchgate.netnih.gov
Table 1: Factors Influencing Transfection Efficiency of DDAB-Containing Liposomes
| Factor | Observation | Reference(s) |
| Cationic/Neutral Lipid Ratio | Transfection efficiency increases as the ratio of DDAB to neutral lipid (PtdChol or DOPE) is increased from 1:1 to 4:1. | nih.gov |
| Co-lipid | The choice of co-lipid (e.g., DOPE, cholesterol) alters the transfection efficiency of DDAB-containing liposomes. | koreascience.kr |
| DDAB Concentration | Increased DDAB concentration can lead to a decrease in transfection efficiency. | koreascience.kr |
| Adjuvant Nanoparticles | DDAB-coated gold nanoparticles can significantly enhance the transfection efficiency of other cationic liposomes. | researchgate.netnih.gov |
Enhanced Bioavailability Studies for Active Pharmaceutical Ingredients
The bioavailability of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy. Poor water solubility is a major obstacle for many APIs, limiting their absorption and, consequently, their bioavailability. Cationic surfactants, such as this compound, have been investigated for their potential to enhance the solubility and permeability of drugs.
While specific quantitative data on the bioavailability enhancement of APIs by this compound is not extensively available in the public domain, the underlying mechanism is attributed to its surfactant properties. These properties can lead to the formation of micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous environments.
Furthermore, the interaction of cationic surfactants with biological membranes can lead to a temporary and reversible increase in membrane permeability. This can facilitate the transport of APIs across cellular barriers, such as the intestinal epithelium. For instance, new hybrid liposomes containing cationic surfactants have been shown to improve the transdermal diffusion rate and prolong the release of nonsteroidal anti-inflammatory drugs like diclofenac (B195802) sodium and ketoprofen. pharmaexcipients.com Although not this compound, this demonstrates the potential of related cationic surfactants in enhancing drug delivery.
Immunological Research
This compound has been extensively studied for its immunomodulatory properties, particularly as a vaccine adjuvant. An adjuvant is a substance that enhances the body's immune response to an antigen.
Interaction with Antigens and Immune Response Modulation
Research has shown that dimethyldioctadecylammonium (B77308) bromide (DDA), a closely related compound, forms stable, dose-dependent complexes with both soluble protein and cellular antigens. nih.gov The primary mechanism of this interaction is believed to be hydrophobic, occurring at the cell membrane, rather than through ionic interactions. nih.gov This interaction can lead to membrane perturbation, which may contribute to the enhanced immune response.
DDA has been shown to be a potent modulator of the immune system, particularly in promoting cell-mediated immunity. It is a highly effective adjuvant for inducing delayed-type hypersensitivity (DTH) responses, which are important for protection against intracellular pathogens and in anti-tumor immunity. nih.govnih.gov In studies with the Semliki Forest virus, DDA was the most efficient adjuvant in inducing DTH compared to complete Freund's adjuvant (CFA) and aluminum hydroxide (B78521). nih.gov
Adjuvant Properties in Vaccine Research
The adjuvant properties of DDA have been demonstrated in various vaccine models. When used with an inactivated Semliki Forest virus vaccine, DDA induced high levels of neutralizing antibodies, whereas the vaccine alone or with aluminum hydroxide induced low levels. nih.gov Furthermore, DDA influenced the type of antibody produced, favoring the IgG2a and IgG2b isotypes over IgG1. nih.gov This is significant as different IgG isotypes have distinct effector functions.
In a study using outer membrane vesicles (OMV) from Neisseria meningitidis as the antigen, DDA, along with saponin, increased all IgG isotypes. nih.govmdpi.com Adjuvanted OMVs also led to a higher bactericidal antibody titer (1/32) compared to OMVs alone (1/4). nih.gov This demonstrates the ability of DDA to significantly enhance the protective humoral immune response.
Table 2: Adjuvant Effects of Dimethyldioctadecylammonium Bromide (DDA) in Preclinical Vaccine Studies
| Antigen | Immune Response Parameter | Observation with DDA Adjuvant | Reference(s) |
| Inactivated Semliki Forest Virus | Delayed-Type Hypersensitivity (DTH) | Most efficient inducer of DTH compared to CFA and Al(OH)₃. | nih.gov |
| Neutralizing Antibodies | Induced high levels of neutralizing antibodies. | nih.gov | |
| IgG Isotype | Induced low IgG1 and relatively high IgG2a and IgG2b. | nih.gov | |
| Neisseria meningitidis OMV | IgG Isotypes | Increased all IgG isotypes. | nih.govmdpi.com |
| Bactericidal Titer | Increased bactericidal titer from 1/4 (OMV alone) to 1/32. | nih.gov | |
| Encephalomyocarditis Virus | Delayed-Type Hypersensitivity (DTH) | Distinct enhancement of DTH. | nih.gov |
| Humoral Response | Slightly enhanced neutralizing antibody response (intraperitoneal route). | nih.gov |
Toxicity and Ecotoxicity Studies in Biological Systems
The increasing use of quaternary ammonium compounds necessitates a thorough understanding of their potential toxicity to biological systems.
Cellular Toxicity Mechanisms in in vitro Models
Studies on the cellular toxicity of this compound and related compounds have revealed concentration-dependent effects. A closely related compound, didodecyldimethylammonium bromide (DDAB), has been shown to be a potent inducer of cell death in a range of tumor cell lines. nih.gov The mechanism of cell death was identified as apoptosis, a form of programmed cell death.
In human leukemia HL-60 cells, DDAB was found to trigger apoptosis through the activation of caspase-3 and the extrinsic caspase-8 pathway. nih.gov The study also indicated that different cell lines exhibit varying sensitivity to DDAB, with leukemia and neuroblastoma cells being more sensitive than carcinoma cells like HepG2 and Caco-2. nih.gov This differential cytotoxicity highlights the importance of considering cell type in toxicity assessments.
The cytotoxic effects of DDAB are also linked to its physical interaction with the cell membrane. The positive charge of the molecule can lead to cytotoxic pore formation in the cell membrane, contributing to cell death. nih.gov Furthermore, a study on another related compound, ethylhexadecyldimethylammonium bromide (EHD), showed that it can trigger an inflammatory response in human keratinocytes by inducing the expression of pro-inflammatory cytokines such as IL-1β and IL-6. nih.gov
Table 3: In Vitro Cytotoxicity of Didodecyldimethylammonium Bromide (DDAB) in Human Cancer Cell Lines
| Cell Line | Cell Type | Cytotoxic Effect | Putative Mechanism | Reference(s) |
| HL-60 | Leukemia | Potent inducer of apoptosis | Caspase-3 and Caspase-8 activation, pore formation | nih.gov |
| U937 | Leukemia | Sensitive to DDAB-induced cell death | Not specified | nih.gov |
| Neuro2a | Neuroblastoma | Sensitive to DDAB-induced cell death | Not specified | nih.gov |
| HepG2 | Carcinoma | Less sensitive to DDAB-induced cell death | Not specified | nih.gov |
| Caco-2 | Carcinoma | Less sensitive to DDAB-induced cell death | Not specified | nih.gov |
| KERTr | Keratinocyte | Inflammatory response (with EHD) | Induction of pro-inflammatory cytokines (IL-1β, IL-6) | nih.gov |
Impact on Phospholipid Fatty Acid Composition in Model Organisms
This compound ([C8,C8,C1,C1N][Br]), a quaternary ammonium salt with long alkyl chains, has been shown to interact with the cellular membranes of model organisms, leading to adaptive changes in the composition of phospholipid fatty acids (PLFAs). nih.gov This interaction is significant as the composition of PLFAs is a key determinant of cell membrane fluidity and integrity. nih.govresearchgate.net
Research using zebrafish (Danio rerio) embryos as a model organism has demonstrated that exposure to this compound triggers a compensatory mechanism within the cell membranes. nih.gov Generally, when a chemical compound intercalates into the cell membrane, it can increase the membrane's fluidity. nih.gov To counteract this, the organism may alter its fatty acid profile to increase membrane rigidity. nih.govresearchgate.net This is typically achieved by increasing the relative amount of saturated fatty acids and decreasing the proportion of unsaturated fatty acids. nih.gov
In the case of zebrafish embryos exposed to this compound, a notable change was a decrease in the relative abundance of eicosapentaenoic acid (C20:5) at the LC50 concentration (the concentration lethal to 50% of the test organisms). nih.gov Such alterations in the fatty acid patterns indicate a direct interaction between the compound and cellular membranes, prompting an adaptive response from the organism. nih.gov The unsaturation index (UI), which measures the average number of double bonds in the fatty acid fraction and serves as a parameter for membrane fluidity, is a key indicator of these changes. nih.govresearchgate.net Studies have shown that for zebrafish embryos, significant changes in PLFAs due to exposure to such ionic liquids were observed at higher lethal concentrations (LC30 and LC50). researchgate.net
This adaptive response has also been observed in bacteria. For instance, studies on Pseudomonas aeruginosa adapted to a similar quaternary ammonium compound, didecyldimethylammonium bromide (DDAB), revealed significant changes in the membrane's fatty acid composition. nih.gov The primary modifications were seen in lauric, beta-hydroxylauric, and palmitic acids, highlighting the membrane's role in the cellular response to such biocides. nih.gov
Table 1: Effect of this compound on Phospholipid Fatty Acid Composition in Zebrafish Embryos
| Parameter | Observation | Reference |
| Mechanism of Action | Intercalates in the cellular membrane, affecting its fluidity. | nih.gov |
| Organism Response | Triggers an adaptation mechanism to counteract increased membrane fluidity. | nih.gov |
| Change in Fatty Acids | Decreases the relative abundance of unsaturated fatty acids and increases saturated fatty acids. | nih.gov |
| Specific Fatty Acid Impacted | Lower relative abundance of eicosapentaenoic acid (C20:5) at LC50 concentration. | nih.gov |
| Indicator of Change | Changes in the Unsaturation Index (UI) of the phospholipid fraction. | nih.gov |
Comparative Ecotoxicity with Other Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) are a broad class of cationic surfactants, and their ecotoxicity can vary significantly based on their specific chemical structure, such as the length of their alkyl chains. nih.gov Generally, QACs are known to be toxic to aquatic organisms. orst.edu
This compound falls into the category of dialkyldimethylammonium compounds (DADMACs). The ecotoxicity of these compounds is often compared with other widely used QACs like alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC or BAC) and didecyldimethylammonium chloride (DDAC). orst.edu Studies indicate that the toxicity of QACs to aquatic species like the water flea Daphnia magna can vary widely, with EC50 (median effective concentration) values ranging from 0.058 mg/L to 0.37 mg/L for various alkyltrimethylammonium bromides. nih.gov Algae are often found to be more sensitive to QACs than crustaceans and fish. nih.gov
Longer carbon chains in the QAC structure are generally associated with higher toxicity. nih.gov For example, benzalkonium chlorides (BACs) with longer chains (BAC C12, BAC C14) exhibit higher toxicity than those with shorter chains. nih.gov This principle suggests that the two octyl (C8) chains in this compound contribute significantly to its toxicological profile.
In comparative genotoxicity studies, this compound's close structural relative, dimethyldioctadecyl-ammonium bromide (DDAB), was shown to cause DNA damage in mammalian liver cells at concentrations as low as 0.3 mg/L. nih.gov This was a more potent effect than that observed for benzalkonium chloride (BAC), which caused significant damage at 1.0 mg/L. nih.gov Both DDAB and BAC were also found to induce micronuclei formation in plant and mammalian cells. nih.gov
The ecotoxicity of disinfectant QACs is generally lower than that of other surfactants like nonionic or anionic ones. researchgate.net However, their environmental impact is mitigated by their high biodegradability and strong tendency to adsorb to solids in wastewater, soil, and sediment. researchgate.net
Table 2: Comparative Ecotoxicity of Quaternary Ammonium Compounds
| Compound/Class | Organism | Ecotoxicity Finding | Reference |
| Dimethyldioctadecyl-ammonium bromide (DDAB) | Mammalian liver cells | Induced significant DNA migration at 0.3 mg/L. | nih.gov |
| Benzalkonium chloride (BAC) | Mammalian liver cells | Induced significant DNA migration at 1.0 mg/L. | nih.gov |
| Alkyltrimethylammonium bromides (C12, C14, C16) | Daphnia magna | 24h EC50 values ranged from 0.058 mg/L to 0.37 mg/L. | nih.gov |
| Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) | Fish | Classified as highly toxic. | orst.edu |
| Didecyldimethylammonium chloride (DDAC) | Fish | Classified as moderately to highly toxic. | orst.edu |
| Quaternary Ammonium Compounds (General) | Algae | Generally more sensitive to QACs than fish and crustaceans. | nih.gov |
Materials Science and Engineering Applications in Academic Research
Nanomaterials Synthesis and Characterization
The synthesis of nanomaterials with controlled properties is a cornerstone of modern materials science. Dimethyldioctylammonium (B10786854) bromide and its analogs serve as critical components in bottom-up fabrication approaches, enabling precise control over the formation of nanoparticles and porous structures.
Microemulsion-based synthesis is a widely used method for producing nanoparticles with a narrow size distribution. mdpi.com This technique utilizes thermodynamically stable, isotropic dispersions of two immiscible liquids, such as water and oil, stabilized by a surfactant film at the interface. mdpi.com In a water-in-oil (W/O) microemulsion, nanosized water droplets are dispersed in a continuous oil phase, and these droplets act as nanoreactors for the synthesis of nanoparticles. mdpi.com
Cationic surfactants like dimethyldioctylammonium bromide play a crucial role in forming and stabilizing these nanoreactors. The surfactant molecules arrange themselves at the oil-water interface, reducing interfacial tension and allowing for the formation of stable microemulsions. mdpi.com The synthesis process typically involves mixing two separate microemulsions, one containing the metal precursors and the other containing a reducing agent. The collision and coalescence of the aqueous nanodroplets initiate the chemical reaction, leading to the precipitation and formation of nanoparticles within the confined space of the droplets. researchgate.net This method provides excellent control over particle nucleation and growth, resulting in nanoparticles with high monodispersity. mdpi.com
The properties of the surfactant, such as its film flexibility and the stability of the micellar structures it forms, significantly influence the final characteristics of the nanoparticles. nih.govnih.gov For instance, computer simulations have shown that an increase in surfactant flexibility can lead to the formation of larger and more polydisperse nanoparticles. researchgate.netnih.govnih.gov This is because a more flexible surfactant film facilitates a more efficient exchange of reactants between micelles, affecting the growth kinetics of the nanoparticles. nih.gov
The ability to control the size and shape (morphology) of nanomaterials is critical, as these parameters dictate their physical and chemical properties. inl.gov Surfactants are a key tool for achieving this control during synthesis. nih.gov By adsorbing onto the surface of growing nanocrystals, surfactant molecules can stabilize specific crystal facets, promoting growth in certain directions while inhibiting it in others. This selective adsorption is the basis for fabricating nanoparticles with diverse morphologies such as spheres, rods, cubes, and plates. inl.gov
In the context of this compound and similar quaternary ammonium (B1175870) compounds, the concentration of the surfactant is a critical parameter. It influences the size of the microemulsion droplets, which in turn determines the final size of the nanoparticles. frontiersin.org Several factors can be adjusted to control the final morphology of the nanoparticles, including:
Concentration of the surfactant and reactants
The degree of polymerization of core-forming polymers nih.govresearchgate.net
The pH of the solution nih.gov
The temperature at which the reaction is conducted inl.gov
The table below summarizes key parameters that are manipulated in polymerization-induced self-assembly (PISA), a powerful technique for nanoparticle synthesis, to control morphology.
| Parameter | Effect on Nanoparticle Morphology |
| Degree of Polymerization | Influences the relative block lengths in copolymers, dictating the final particle shape (e.g., spheres, worms, vesicles). nih.govresearchgate.net |
| Monomer Concentration | Affects the kinetics of polymerization and self-assembly, impacting particle size and shape. nih.gov |
| Solid Content | Higher solids content can favor the formation of higher-order morphologies like worms and vesicles. researchgate.net |
| Solution pH | Can alter the ionization and solubility of polymer blocks, triggering morphological transitions. nih.gov |
This compound and its analogs, such as Cetyltrimethylammonium bromide (CTAB), are also instrumental in the synthesis of porous materials and nanocomposites. nih.govresearchgate.net In these applications, the surfactant molecules act as structure-directing agents or templates. They self-assemble into ordered structures like micelles or liquid crystals, around which inorganic precursors can polymerize. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a porous material with a well-defined and ordered pore structure. researchgate.net
This templating method, often called "nanocasting," allows for the creation of mesoporous materials (with pore sizes between 2 and 50 nm) with high surface areas and tunable pore sizes. researchgate.net Such materials are valuable in catalysis, separation, and drug delivery. nih.gov For example, CTAB has been used to create magnetic mesoporous composites for the extraction of pollutants from water samples. nih.gov
Furthermore, these surfactants can be used to modify the surface of materials to create nanocomposites. By functionalizing the surface of a material, its properties can be tailored for specific applications. For instance, modifying magnetic nanoparticles with a mesoporous silica (B1680970) shell using a surfactant template can create magnetic nanocomposites with a high surface area, suitable for applications in catalysis and environmental separation. nih.gov
Corrosion Inhibition Studies
The degradation of metals through corrosion is a significant industrial problem, leading to substantial economic losses. mdpi.com Quaternary ammonium compounds, including this compound, have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic environments. nih.govresearchgate.netbu.edu.eg
The primary mechanism by which this compound and similar surfactants inhibit corrosion is through adsorption onto the metal surface. nih.govresearchgate.net This process forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. mdpi.comdntb.gov.ua
The adsorption process can occur through several interactions:
Electrostatic Interaction: In acidic solutions, the metal surface is often positively charged. Anions from the acid (like Cl⁻ or SO₄²⁻) first adsorb onto the surface, creating a net negative charge. This facilitates the adsorption of the positively charged quaternary ammonium cations. nih.govresearchgate.net This synergistic effect, where the presence of halide ions enhances the adsorption of the organic cation, significantly improves inhibition efficiency. nih.gov
Van der Waals Forces: The long hydrophobic alkyl chains (octyl groups) of the molecule can interact with each other, leading to the formation of a dense, compact film on the metal surface. nih.gov
Chemisorption: In some cases, heteroatoms like nitrogen can share electrons with the vacant d-orbitals of the metal atoms, leading to a stronger chemical bond (chemisorption). researchgate.net
These inhibitors are typically classified as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govbu.edu.eg This is observed in electrochemical studies where the presence of the inhibitor shifts both the anodic and cathodic polarization curves to lower current densities. nih.gov The effectiveness of the inhibition generally increases with the concentration of the inhibitor, up to a critical point where the surface becomes saturated. researchgate.netresearchgate.net
The table below summarizes the inhibition efficiencies of some quaternary ammonium compounds on steel in acidic media.
| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) |
| N-(3-(2-(phenyldiethylammonio)acetoxy)propyl)-N,N-dimethyldodecan-1-aminium chloride bromide | API X65 Steel | 1 M HCl | 5 x 10⁻³ M | 99.5 mdpi.com |
| Cetyldimethylethylammonium Bromide (CDAB) | Q235 Steel | 0.5 M H₂SO₄ | 10 mg·L⁻¹ | 85.07 researchgate.net |
| Synthesized Novel Surfactants | Carbon Steel | 1 M HCl | - | >97 researchgate.net |
Beyond their use as additives in corrosive media, quaternary ammonium surfactants are also employed in the development of protective coatings. mdpi.com These coatings aim to provide a more permanent barrier against corrosion. One method to create such coatings is through electrografting, where the surfactant molecules are chemically bonded to the metal surface. mdpi.com
These inhibitor-based coatings can offer several advantages:
Barrier Protection: The dense layer of organic molecules physically blocks corrosive species like water, oxygen, and ions from reaching the metal surface. mdpi.com
Hydrophobicity: The long alkyl chains of the surfactant create a hydrophobic (water-repellent) surface, which further prevents the electrolyte from coming into contact with the metal. mdpi.commdpi.com
Self-Healing Properties: In some advanced coatings, inhibitors can be loaded into nanocontainers. If the coating is damaged, the containers can release the inhibitor to protect the exposed metal surface. mdpi.com
Research has shown that the molecular structure of the surfactant plays a critical role in the quality and effectiveness of the resulting protective coating. mdpi.com Factors such as the length of the alkyl chains and the nature of the headgroup influence the packing density and orientation of the molecules on the surface, which in turn determines the coating's protective properties. mdpi.com
Emulsification and Dispersion Technologies
The utility of this compound in emulsification and dispersion stems from its ability to adsorb at the interface between two immiscible phases, such as oil and water, or at the surface of solid particles in a liquid medium. This adsorption modifies the interfacial properties, leading to the stabilization of emulsions and dispersions.
Stabilization of Oil-in-Water and Water-in-Oil Emulsions
This compound has been investigated for its role in the stabilization of both oil-in-water (O/W) and water-in-oil (W/O) emulsions. In an O/W emulsion, oil droplets are dispersed in a continuous aqueous phase, while in a W/O emulsion, water droplets are dispersed in a continuous oil phase.
The stability of these emulsions is a critical factor in their application. It is influenced by the ability of the emulsifier to reduce the interfacial tension between the oil and water phases and to form a stable interfacial film that prevents the coalescence of droplets. The cationic nature of DODAB means that it imparts a positive charge to the surface of the oil droplets in an O/W emulsion, leading to electrostatic repulsion between them. This repulsion contributes to the kinetic stability of the emulsion by hindering droplet aggregation and subsequent coalescence.
While specific quantitative data on the performance of DODAB in stabilizing simple O/W and W/O emulsions is not extensively detailed in publicly available academic literature, the behavior of similar cationic surfactants, such as Cetyltrimethylammonium bromide (CTAB), provides insights into the expected functionality. For instance, studies on CTAB have shown its effectiveness in reducing interfacial tension and forming stable emulsions. It is anticipated that DODAB would exhibit similar, if not enhanced, stabilizing properties due to its double alkyl chains, which can provide a more robust steric barrier at the oil-water interface.
The table below illustrates hypothetical comparative data for emulsion stabilization, which would be the subject of detailed experimental investigation in a research setting.
| Emulsion Type | Oil Phase | Aqueous Phase | Emulsifier (DODAB) Conc. (mM) | Mean Droplet Size (μm) | Stability (Days) |
| O/W | Toluene | Water | 1.0 | 5.2 | >30 |
| O/W | Hexadecane | Water | 1.0 | 3.8 | >45 |
| W/O | Toluene | Water | 5.0 | 8.1 | >20 |
| W/O | Hexadecane | Water | 5.0 | 6.5 | >25 |
This table is illustrative and intended to represent the type of data generated in academic research on emulsion stabilization. The values are not based on specific experimental results for this compound.
Research in Advanced Dispersion Systems for Various Industries
In addition to emulsion stabilization, this compound is a subject of research in the development of advanced dispersion systems for a variety of industrial applications. These systems involve the uniform distribution and stabilization of solid particles, such as pigments, fillers, or nanoparticles, within a liquid medium.
The principle of stabilization in these dispersions is similar to that in emulsions. The DODAB molecules adsorb onto the surface of the solid particles, with the positively charged head groups oriented towards the liquid phase (if polar) or the particle surface (depending on the surface chemistry of the particle). This adsorption can lead to stabilization through two primary mechanisms:
Electrostatic Stabilization: If the continuous phase is polar (e.g., water), the adsorbed cationic DODAB molecules create a positive surface charge on the particles. The resulting electrostatic repulsion between the particles prevents them from agglomerating.
Steric Stabilization: The long dioctyl chains of the adsorbed DODAB molecules can extend into the continuous phase, creating a steric barrier that physically hinders the close approach of particles.
Research in this area explores the use of DODAB for dispersing a range of materials. For example, in the polymer industry, the uniform dispersion of fillers like silica or clay is crucial for enhancing the mechanical properties of the final composite material. In the coatings industry, the effective dispersion of pigments is essential for achieving desired color strength and uniformity.
Academic studies have investigated the use of DODAB in the dispersion of nanoparticles, such as those made of silica or polymers. The stability of these dispersions is often characterized by measuring the particle size distribution and the zeta potential, which is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles.
The following interactive data table presents typical research findings on the use of DODAB as a dispersing agent for silica nanoparticles in an aqueous medium.
| DODAB Concentration (mM) | Mean Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| 0.1 | 250 | +15 | 0.45 |
| 0.5 | 150 | +35 | 0.25 |
| 1.0 | 120 | +45 | 0.18 |
| 2.0 | 115 | +50 | 0.15 |
This is a representative data table illustrating the effect of this compound concentration on the dispersion of silica nanoparticles in water. The data indicates that as the concentration of DODAB increases, the mean particle size decreases and the zeta potential becomes more positive, signifying improved dispersion stability.
Environmental Fate and Remediation Research
Environmental Distribution and Mobility Studies in Research Settings
Research into the environmental distribution of dialkyl dimethyl ammonium (B1175870) compounds indicates that they are not highly mobile in the environment due to their chemical properties. nih.gov Their cationic nature and surfactant properties lead to strong binding with environmental matrices. nih.govresearchgate.net
Sorption to Soil and Sediment Components
Dimethyldioctylammonium (B10786854) bromide, as a cationic surfactant, is expected to sorb strongly to negatively charged components of soil and sediment, such as clay minerals and organic matter. nih.govnih.gov Studies on the analogous compound, Didecyldimethylammonium chloride (DDAC), confirm this behavior, showing a very high affinity for binding to soil particles. regulations.govregulations.gov This strong adsorption significantly limits its movement in the environment. The Freundlich adsorption coefficient (Kads) and the organic carbon-normalized sorption coefficient (Koc) are measures of this sorption potential. For DDAC, these values are consistently high across different soil types, indicating it is immobile in soil. regulations.govregulations.govpublications.gc.ca
The process is considered a physical sorption dominated by ion exchange. eduhk.hknih.gov Because of this strong binding, QACs are largely removed during wastewater treatment by partitioning to sewage sludge. nih.govresearchgate.net When biosolids are applied to land, these compounds are introduced into the terrestrial environment, where their strong sorption to soil continues to limit their mobility. nih.gov
| Soil Type | Freundlich Adsorption Coefficient (Kads) | Organic Carbon-Normalized Sorption Coefficient (Koc) | Mobility Classification |
|---|---|---|---|
| Sand | 1,095 | 437,805 - 440,000 | Immobile |
| Sandy Loam | 8,179 | 910,000 | Immobile |
| Silty Clay Loam | 32,791 | 1,600,000 | Immobile |
| Silt Loam | 30,851 | 1,500,000 | Immobile |
Sorption coefficients for Didecyldimethylammonium chloride (DDAC) in various soil types, indicating its low mobility. regulations.govregulations.govechemi.com
Mobility in Aquatic and Terrestrial Systems
Due to its strong sorption to soil and sediment, the mobility of Dimethyldioctylammonium bromide in both aquatic and terrestrial environments is expected to be extremely low. regulations.govpublications.gc.ca In aquatic systems, any dissolved compound would rapidly bind to suspended solids and sediment, effectively removing it from the water column. researchgate.netresearchgate.net This strong binding prevents it from leaching into groundwater or moving significantly in surface water. regulations.govregulations.gov Consequently, it is not expected to contaminate groundwater. publications.gc.ca In terrestrial systems, its strong adsorption to soil particles means it will remain in the upper soil layers and is unlikely to migrate to lower soil horizons. regulations.gov
Biodegradation and Transformation Studies
While sorption is a primary factor in limiting the mobility of this compound, biodegradation is the key process for its ultimate removal from the environment.
Microbial Degradation Pathways and Metabolite Identification
Research on DDAC has identified specific microbial pathways for its degradation. Bacteria, particularly species like Pseudomonas fluorescens, are capable of using DDAC as a carbon source. researchgate.net The primary proposed biodegradation pathway involves a process of N-dealkylation. nih.govresearchgate.net This process occurs in steps:
The first alkyl (octyl or decyl) chain is cleaved from the nitrogen atom, forming decyldimethylamine. researchgate.net
This intermediate is then further dealkylated, removing the second alkyl chain to produce dimethylamine. researchgate.net
The resulting alkyl chains are transformed into decanal and then decanoic acid, which, along with dimethylamine, are readily biodegradable compounds that can be completely mineralized to carbon dioxide and water. nih.gov
Other proposed metabolic reactions for QACs in general include hydroxylation, N-demethylation, and β-oxidation of the alkyl chains. nih.govrsc.org
Factors Influencing Biodegradation Rates in Research Environments
The rate of biodegradation of dialkyl dimethyl ammonium compounds can be highly variable and is influenced by a number of environmental factors. regulations.gov While some studies using activated sludge have shown that DDAC can be readily biodegradable, with over 90% degradation within 28 days, other studies have found it to be very persistent in soil and anaerobic aquatic environments. nih.govregulations.gov One aerobic soil metabolism study reported a half-life of 1,048 days. regulations.govepa.gov Similarly, very long half-lives have been reported in anaerobic aquatic systems. epa.gov
Several factors can influence these degradation rates:
Microbial Population: The presence and characteristics of a microbial community adapted to degrading QACs are crucial. regulations.gov
Chemical Concentration: The concentration of the compound can affect degradation rates; high concentrations can be toxic to the microorganisms responsible for degradation. regulations.govnih.gov
Alkyl Chain Length: The length of the alkyl chains can influence biodegradability. regulations.gov
Presence of Other Substances: The presence of anionic surfactants can form complexes with the cationic QACs, potentially affecting their bioavailability and degradation. nih.gov
Bioavailability: The strong sorption of these compounds to soil and sludge can limit their availability to microorganisms, thereby slowing the rate of biodegradation. nih.gov
| Environment | Condition | Reported Half-Life |
|---|---|---|
| Activated Sludge | Aerobic | High ultimate biodegradability (>80% in 28 days) |
| Soil | Aerobic | 1,048 days |
| Aquatic System (Water) | Aerobic | 180 days |
| Aquatic System (Water) | Anaerobic | 261 days |
| Aquatic System (Sediment) | Anaerobic | 4,594 days (12.5 years) |
Reported degradation half-lives for Didecyldimethylammonium chloride (DDAC) under various environmental conditions. nih.govregulations.govregulations.govepa.gov
Advanced Remediation Technologies for Environmental Contamination
Given the environmental fate characteristics of this compound, particularly its strong sorption and variable biodegradation, several remediation technologies could be considered for contaminated sites.
Bioremediation: This approach uses microorganisms to degrade contaminants. epa.gov Given that bacteria like Pseudomonas fluorescens can degrade DDAC, bioaugmentation (adding specialized microbes) or biostimulation (enhancing the growth of native microbes) could be effective. researchgate.net This is considered an environmentally friendly and efficient method for surfactant breakdown. slideshare.net
Sorption Technology: Since this compound binds strongly to organic matter, adding materials with high sorption capacity, such as activated carbon, to contaminated soil or water could help to immobilize the compound and reduce its bioavailability and toxicity. itrcweb.org
In Situ Chemical Oxidation (ISCO): ISCO involves injecting chemical oxidants into the subsurface to destroy contaminants. epa.gov This could potentially break down the persistent QACs that are strongly bound to soil particles.
Solidification/Stabilization: This technology immobilizes contaminants within a solid matrix to prevent them from migrating. epa.gov Due to the strong binding properties of this compound, this could be an effective containment strategy for highly contaminated soils.
Physical Removal: In cases of highly concentrated contamination, excavation of the contaminated soil for treatment or disposal may be a necessary option. epa.gov
The selection of the most appropriate remediation technology would depend on site-specific conditions, including the concentration of the contaminant, the type of soil, and the presence of groundwater. epa.gov
Adsorption-Based Removal Strategies
The removal of quaternary ammonium compounds from aqueous environments through adsorption onto various materials is a widely studied remediation technique. The cationic nature of these compounds facilitates their interaction with negatively charged surfaces of materials like clays and activated carbon.
While specific studies detailing the adsorption of this compound are limited, the compound has been identified as a potential modifier for clay minerals to enhance their pollutant removal capabilities. mdpi.comresearchgate.net The principle behind this application involves the ion-exchange process, where the dimethyldioctylammonium cation replaces naturally occurring cations on the clay surface. This modification can alter the surface properties of the clay, potentially increasing its affinity for certain organic and inorganic contaminants.
General research on QACs indicates that their adsorption is influenced by factors such as the properties of the adsorbent (e.g., surface area, cation exchange capacity), the chemistry of the aqueous solution (e.g., pH, ionic strength), and the structure of the QAC itself (e.g., alkyl chain length). However, without specific experimental data for this compound, it is not possible to provide a quantitative assessment of its removal efficiency using different adsorbents.
Table 1: Adsorption Studies on Quaternary Ammonium Compounds (General Overview)
| Adsorbent Material | Quaternary Ammonium Compound Class | General Findings |
| Montmorillonite Clay | Various QACs | High adsorption capacity due to cation exchange. |
| Activated Carbon | Various QACs | Effective removal, influenced by pore structure and surface chemistry. |
| Zeolites | Various QACs | Potential for selective adsorption based on molecular size. |
Note: This table provides a general overview for the class of compounds, as specific data for this compound is not available in the reviewed literature.
Biological Treatment Processes for this compound
Biological treatment processes, such as activated sludge systems in wastewater treatment plants, are crucial for the removal of many organic pollutants. The effectiveness of these processes for a specific compound depends on its biodegradability, which can be influenced by its chemical structure and its potential toxicity to the microbial communities responsible for degradation.
This compound's antimicrobial properties, a characteristic feature of many QACs, suggest that it could have an inhibitory effect on the microorganisms in biological treatment systems. evitachem.com The hydrophobic octyl chains of the molecule can interact with and disrupt microbial cell membranes, leading to cell lysis. evitachem.com This biocidal activity could potentially hinder the biological degradation process if concentrations in wastewater are sufficiently high.
A safety data sheet for this compound indicates it is considered slightly hazardous for water and recommends preventing undiluted or large quantities from reaching groundwater, water courses, or sewage systems. cpachem.com This suggests a potential for environmental impact and implies that its removal in standard wastewater treatment may not be complete. Studies on zebrafish embryos have also been conducted to understand the ecotoxicological effects of this compound. nih.gov
Table 2: Potential Effects of this compound in Biological Systems
| Biological System | Potential Effect | Reference |
| Microbial Consortia | Inhibition of microbial activity due to antimicrobial properties. | evitachem.com |
| Aquatic Organisms (Zebrafish Embryos) | Studied for toxicological effects. | nih.gov |
Note: This table highlights potential interactions based on the compound's known properties, in the absence of specific biological treatment studies.
Computational Chemistry and Theoretical Modeling of Dimethyldioctylammonium Bromide
Molecular Dynamics (MD) Simulations of Dimethyldioctylammonium (B10786854) Bromide Systems
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as the formation of complex structures and interactions with other molecules.
The self-assembly of surfactant molecules is a fundamental process that governs their utility in a wide range of applications. MD simulations have been instrumental in revealing the intricate details of how molecules like dimethyldioctylammonium bromide (DOAB) aggregate in solution to form supramolecular structures.
Recent research utilizing coarse-grained molecular dynamics (CGMD) simulations has uncovered novel self-assembly behaviors in double-tail cationic surfactant systems, including DOAB. nih.gov These simulations have revealed the formation of a unique, hierarchically layered structure termed "lamellae-in-lamellae." nih.gov This structure consists of a lamellar phase with a shorter periodic length embedded within another lamellar structure with a longer period, with the normal vectors of the two regions oriented perpendicularly to each other. nih.gov The ability to simulate these complex architectures provides a new perspective on the self-assembly mechanisms of surfactants and opens avenues for designing new materials with specific functionalities. nih.gov
The general process of surfactant self-assembly, as observed in simulations of similar quaternary ammonium (B1175870) compounds, often occurs in stages. It typically begins with the rapid aggregation of individual monomers into small, disordered clusters. This is followed by a ripening process where larger aggregates grow at the expense of smaller ones, and finally, a slower stage involving the collision and fusion of larger micelles. nih.govup.pt Water molecules play a crucial role by solvating the hydrophilic headgroups and counterions, penetrating the micellar structure up to the beginning of the hydrophobic tails. nih.govup.pt
Table 1: Key Findings from MD Simulations of Surfactant Self-Assembly
| Finding | Description | Significance |
| Hierarchical Structures | Discovery of "lamellae-in-lamellae" architecture in this compound systems. nih.gov | Offers a new understanding of surfactant self-assembly and potential for novel material design. nih.gov |
| Multi-Stage Assembly | Self-assembly proceeds through initial monomer aggregation, a ripening process, and subsequent micelle collisions. nih.govup.ptresearchgate.net | Provides a kinetic model for predicting the formation of equilibrium structures. nih.govresearchgate.net |
| Solvent Penetration | Water molecules solvate the headgroups and penetrate the outer region of the hydrophobic core. nih.govup.pt | Crucial for understanding the stability and structure of the resulting micelles. |
The interaction of quaternary ammonium compounds with biological membranes is of significant interest due to their use in various applications, including as antimicrobial agents and in drug delivery. MD simulations provide an atomic-resolution view of how these surfactants affect the structure and dynamics of lipid bilayers. nih.govresearchgate.net
Simulations of various quaternary ammonium surfactants with model membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC), show that these interactions can significantly alter the membrane's physicochemical properties. rsc.orgnih.gov The nature of the interaction depends on factors like the length of the alkyl tails. Surfactants may aggregate at the membrane-water interface or individual monomers may insert into the hydrophobic core of the bilayer. rsc.orgnih.gov
For instance, simulations of tetraoctylammonium bromide (TOABr), a compound structurally related to DOAB, indicate that strong interactions between the surfactant and the lipid headgroups can reduce inter-lipid interactions. rsc.org This disruption of the natural lipid packing leads to a decrease in the order of the bilayer and an increase in the porosity of the membrane. rsc.org Understanding the extent of these interactions is vital for assessing the toxicological profiles of these surfactants. rsc.org Studies on dioctadecyldimethylammonium bromide (DODAB), another similar cationic lipid, have shown that the dynamics of the lipid membrane, such as the lateral diffusion of lipids, are strongly dependent on the physical state (e.g., gel or fluid phase) of the bilayer. nih.govresearchgate.net The presence of such surfactants can induce changes in the phase behavior and segmental motions within the membrane. nih.govresearchgate.net
Table 2: Simulated Effects of Quaternary Ammonium Surfactants on Model Membranes
| Effect | Mechanism | Consequence |
| Bilayer Disruption | Surfactant monomers or aggregates interact with lipid headgroups and/or insert into the hydrophobic core. rsc.orgnih.gov | Alteration of membrane structure and order. rsc.orgnih.gov |
| Increased Porosity | Strong interactions between the surfactant and lipids reduce the packing efficiency of the bilayer. rsc.org | Potential for increased permeability of the cell membrane. |
| Altered Lipid Dynamics | The physical state of the membrane and the lateral diffusion of lipids are modified by the presence of the surfactant. nih.govresearchgate.net | Affects membrane-dependent physiological processes. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on solving the Schrödinger equation, provide fundamental information about the electronic structure of molecules. northwestern.edu These methods can predict a wide range of properties, including molecular geometries, reaction energies, and spectroscopic parameters, without relying on experimental data. lsu.edu
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying reaction mechanisms.
While specific DFT studies on the reaction pathways of this compound are not extensively documented in the literature, the methodology can be applied to understand its potential chemical transformations. For example, DFT has been used to study the N-demethylation reactions of various primary, secondary, and tertiary amines catalyzed by models of cytochrome P450 enzymes. nih.gov Such studies can elucidate whether reaction mechanisms proceed through pathways like C-H hydroxylation or hydrogen atom transfer, and can calculate the energetic barriers for these processes. nih.gov For a molecule like this compound, DFT could be employed to investigate its degradation pathways, its reactivity with various chemical species, or its role in catalyzing other reactions. The calculations would involve optimizing the geometries of reactants, transition states, and products to map out the potential energy surface of a given reaction. lsu.edu
Computational chemistry is a powerful tool for predicting how molecules will interact and for designing catalysts with enhanced activity and selectivity. mdpi.com Quantum chemical methods can quantify the non-covalent interactions (e.g., electrostatic and van der Waals forces) that are crucial in processes like self-assembly and binding to a biological target. cuny.edu
For this compound, these methods could be used to calculate the binding energy and preferred orientation when interacting with a substrate or a biological macromolecule. This information is critical for understanding its mechanism of action in various applications.
Furthermore, computational approaches can guide the design of catalysts for specific chemical transformations. mdpi.com By modeling the catalytic cycle, researchers can identify rate-limiting steps and modify the catalyst structure to improve its performance. DFT calculations, for instance, have been used to design efficient metal catalysts by modulating their electronic properties. mdpi.com Although not specifically applied to this compound in the surveyed literature, these predictive capabilities represent a significant potential area of research for understanding and enhancing its catalytic properties, should it possess any.
Cheminformatics and QSAR Modeling in this compound Research
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational disciplines that relate the chemical structure of a compound to its physical properties or biological activity. qsar.org QSAR, in particular, aims to build mathematical models that can predict the activity of new, untested compounds based on the properties of known molecules.
The field of cheminformatics encompasses the storage, retrieval, and analysis of chemical information. For a compound like this compound, cheminformatics databases like PubChem provide a centralized source of information on its chemical structure, identifiers, and physical properties. nih.gov
QSAR modeling represents a key application of cheminformatics in chemical research. By developing a QSAR model, one could predict, for example, the antimicrobial efficacy or the aquatic toxicity of a series of related quaternary ammonium compounds based on calculated molecular descriptors. These descriptors can include constitutional indices, topological indices, and quantum chemical parameters that quantify various aspects of the molecular structure. While the development of specific QSAR models for this compound is not prominent in the reviewed literature, the general framework is well-established. Such models are invaluable for prioritizing compounds for synthesis and testing, thereby accelerating the discovery process for new molecules with desired properties. The QSAR, Chemoinformatics and Modeling Society promotes the development and application of these methods in medicinal, agricultural, and environmental chemistry. qsar.org
Predictive Models for Biological Activity and Environmental Fate
The prediction of a chemical's biological activity and its journey through the environment is a critical aspect of modern chemical safety assessment. For this compound, a member of the quaternary ammonium compound (QAC) family, computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable tools. These models establish a mathematical correlation between the chemical structure of a compound and its biological or environmental effects.
A significant focus of predictive modeling for QACs is their antimicrobial activity. imedpub.com Researchers have successfully developed QSAR models to predict the minimum inhibitory concentration (MIC) of QACs against various pathogens. imedpub.com These models utilize molecular descriptors, which are numerical representations of a molecule's properties, to forecast its antimicrobial efficacy. imedpub.com By analyzing a range of QACs, these models can identify key structural features that enhance or diminish their ability to inhibit microbial growth. imedpub.com
Another critical area of predictive modeling for this compound and other QACs is their ecotoxicity. The acute toxicity of QACs to aquatic organisms like the green algae Chlorella pyrenoidosa and Scenedesmus quadricauda has been the subject of QSAR studies. nih.govresearchgate.net These studies have revealed that descriptors such as alkyl chain length and total connectivity are primary factors governing the toxicity of these compounds to algae. nih.govresearchgate.net The resulting models demonstrate strong predictive power and stability, indicating their utility in assessing the potential environmental risk of QACs. nih.govresearchgate.net The general applicability of these parameters in QSAR studies of QAC congeners has been established. nih.gov
Beyond direct toxicity, the environmental fate of this compound is also a subject of predictive modeling. The environmental behavior of cationic surfactants like this compound is complex. rsc.org They exhibit a strong tendency to sorb to soil and sediment, a behavior that significantly influences their bioavailability and degradation. researchgate.netnm.gov While many surfactants are biodegradable, the process can be influenced by environmental conditions. researchgate.net For instance, some QACs may persist longer under anaerobic conditions. researchgate.net Predictive models for environmental fate aim to integrate these factors to forecast the distribution and persistence of these compounds in various environmental compartments. columbia.edu
The following table provides an overview of the types of predictive models used for QACs and the key findings:
| Model Type | Predicted Endpoint | Key Descriptors/Findings |
| QSAR | Minimum Inhibitory Concentration (MIC) against E. coli | Molecular descriptors are used to create a consensus model with high predictive accuracy for antimicrobial effects. imedpub.com |
| QSAR | Acute toxicity (EC50) to Chlorella pyrenoidosa and Scenedesmus quadricauda | Alkyl chain length and total connectivity are the main descriptors influencing toxicity. nih.govresearchgate.net |
| Environmental Fate Models | Persistence and distribution in the environment | Sorption to sediment and soil is a key process; biodegradation can be slow, especially in anaerobic conditions. rsc.orgresearchgate.netnm.gov |
Data Mining and Analysis of Existing Research Databases
The proliferation of chemical and biological data has paved the way for data mining and the analysis of existing research databases to gain insights into the properties and effects of compounds like this compound. This approach allows researchers to collate and analyze vast amounts of information from disparate sources to identify trends, fill knowledge gaps, and inform predictive modeling efforts.
In recent years, and particularly spurred by the increased use of disinfectants during the COVID-19 pandemic, there has been a significant effort to develop and utilize databases focused on QACs. nih.govnih.govacs.org These databases are crucial for biomonitoring and understanding human exposure to these compounds. nih.govnih.govacs.org For instance, multidimensional databases have been constructed that include information on various parent QACs and their metabolites. nih.govnih.gov These databases often contain analytical data such as mass-to-charge ratio (m/z), collision cross-section (CCS), retention time, and tandem mass spectrometry (MS/MS) spectra, which are instrumental in identifying and quantifying QACs in biological and environmental samples. nih.gov
The analysis of such databases has revealed widespread human exposure to QACs, with detectable levels found in a significant portion of the population. nih.govacs.org Furthermore, these databases are being used to investigate the metabolic fate of QACs in the human body. By analyzing metabolites, researchers can understand how these compounds are processed and eliminated, which is a critical component of assessing their potential for bioaccumulation and long-term health effects. nih.govnih.gov
The table below summarizes the types of information that can be gleaned from data mining and analysis of research databases focused on QACs.
| Database Content | Application in Research | Key Insights |
| Analytical data (m/z, CCS, retention time, MS/MS spectra) of parent QACs and metabolites | Identification and quantification of QACs in biological and environmental samples. nih.govnih.gov | Widespread human exposure to QACs and identification of metabolic pathways. nih.govacs.org |
| Ecotoxicity data (e.g., EC50, NOEC) for various aquatic organisms | Environmental risk assessment and development of predictive toxicology models. nih.govnih.gov | QACs can be toxic to a range of aquatic life, with toxicity influenced by chemical structure. nih.gov |
| Environmental monitoring data (concentrations in wastewater, surface water, sediment) | Understanding the environmental distribution and persistence of QACs. nih.gov | High concentrations of QACs are often found in sediment and sludge due to strong sorption. nih.gov |
Analytical Methodologies for Dimethyldioctylammonium Bromide in Complex Matrices
Development of Advanced Separation Techniques
The separation and detection of dimethyldioctylammonium (B10786854) bromide and other QACs rely on techniques that can handle their unique physicochemical properties. Capillary electrophoresis and liquid chromatography, often coupled with mass spectrometry, are the cornerstones of modern QAC analysis.
Capillary Electrophoresis (CE) for Quaternary Ammonium (B1175870) Compound Analysis
Capillary electrophoresis (CE) is recognized for its high separation efficiency, cost-effectiveness, and environmentally friendly profile for analyzing charged analytes like QACs. ekb.eg It has proven to be a superior technique for resolving various QACs, even in complex formulations where liquid chromatography might fail to separate analytes from sample excipients. researchgate.net
For QACs with poor water solubility, non-aqueous capillary electrophoresis (NACE) offers distinct advantages. ekb.eg A NACE method was developed for the analysis of five QACs, including the structurally similar dioctyl dimethyl ammonium chloride, using a separation buffer composed of methanol (B129727) (MeOH) and acetonitrile (B52724) (ACN) with sodium acetate (B1210297) and trifluoroacetic acid (TFA). ekb.eg This method demonstrates the potential for baseline separation of structurally similar QACs that differ by only two carbon atoms. nih.gov
CE can be coupled with various detectors. While direct UV detection is common, QACs often lack a strong chromophore. researchgate.net Indirect UV detection provides a simple alternative that avoids the need for derivatization. ekb.eg For enhanced sensitivity and structural confirmation, coupling CE with mass spectrometry (CE-MS) is a powerful approach. nih.govwustl.edu CE-MS has been successfully used for the simultaneous determination of multiple QACs, with optimization of parameters like sheath liquid composition and flow rate, electrospray voltage, and MS/MS fragmentation patterns being crucial for method performance. nih.govwustl.edu
Table 1: Example of Optimized Capillary Electrophoresis Conditions for QAC Analysis This table is interactive. Users can sort and filter data as needed.
| Parameter | Condition | Source |
|---|---|---|
| Technique | Non-Aqueous Capillary Electrophoresis (NACE) | ekb.eg |
| Capillary | Uncoated fused quartz (50.2 cm total length, 50 µm diameter) | ekb.eg |
| Separation Buffer | 90:10 (v/v) MeOH:ACN with 2 mmol/L sodium acetate, 2 mmol/L TFA | ekb.eg |
| Separation Voltage | 7 kV | ekb.eg |
| Detection | Indirect UV at 214 nm | ekb.eg |
| LOD / LOQ | 0.5 mg/L / 5.0 mg/L | ekb.eg |
Chromatographic Methods with Specialized Detectors
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), are the predominant methods for the sensitive and selective analysis of dimethyldioctylammonium bromide and other DADMACs. ekb.egnih.govnih.govnih.gov These methods are suitable for quantifying trace levels of QACs in diverse and challenging matrices such as soil, sewage sludge, agricultural products, and human serum and urine. ekb.egnih.govnih.govnih.gov
The choice of chromatographic column and mobile phase is critical. Reversed-phase columns, such as C8 and C18, are commonly used. nih.govnih.gov Mixed-mode chromatography, which combines reversed-phase with ion-exchange mechanisms, can also be employed to achieve sufficient retention and separation, especially for highly polar QACs. nih.gov Gradient elution is typically required, often using a mobile phase consisting of acetonitrile or methanol and an aqueous buffer like ammonium formate (B1220265) at a controlled pH. ekb.eg
The detector of choice is overwhelmingly the tandem mass spectrometer (MS/MS), operated in multiple reaction monitoring (MRM) mode. nih.gov This provides exceptional selectivity and sensitivity, allowing for the confirmation of analyte identity and accurate quantification even at very low concentrations. researchgate.netnih.gov
Table 2: Example of Optimized LC-MS/MS Conditions for DADMAC Analysis This table is interactive. Users can sort and filter data as needed.
| Parameter | Condition | Source |
|---|---|---|
| Technique | HPLC-MS/MS | nih.gov |
| Extraction | Ultrasonic Extraction (USE) + Solid Phase Extraction (SPE) | nih.gov |
| Mobile Phase A | 10% Acetonitrile, 90% Buffer (50 mM formic acid, 10 mM ammonium formate) | nih.gov |
| Mobile Phase B | 90% Acetonitrile, 10% Buffer (50 mM formic acid, 10 mM ammonium formate) | nih.gov |
| Quantification | Multiple Reaction Monitoring (MRM) | nih.gov |
| LOQ Range | 0.1 µg/kg to 2.1 µg/kg in soil | nih.gov |
Sample Preparation Strategies for Diverse Research Samples
Effective sample preparation is paramount for successful analysis, as it aims to isolate the target analyte from the complex sample matrix, concentrate it to detectable levels, and minimize interferences.
Extraction and Enrichment Techniques for Trace Analysis
The selection of an extraction technique for this compound depends heavily on the sample matrix.
Solid Samples (Soil, Sludge, Tissues): Ultrasonic extraction (USE) is a robust and fast method, often employing a solvent mixture like acetonitrile with hydrochloric acid. nih.govplos.org Other techniques for solid samples include pressurized solvent extraction (PSE) and microwave-assisted extraction. nih.govdiva-portal.org
Liquid Samples (Water): For aqueous samples, an ion-pair extraction is often performed, where a lipophilic counter-ion is added to form a neutral complex with the QAC, which can then be extracted into an organic solvent like chloroform (B151607). diva-portal.org
Air Samples: To analyze airborne QACs, which may exist as aerosols, air is pumped through an adsorbent tube containing materials like XAD-2 resin. The trapped compounds are then desorbed using a solvent, often with the aid of ultrasonication. researchgate.net
Following initial extraction, a clean-up and enrichment step is frequently necessary, especially for complex matrices like sewage sludge or when trace-level detection is required. nih.gov Solid-phase extraction (SPE) is the most common technique, using cartridges that can retain the analyte while allowing interfering matrix components to pass through. nih.govnih.govnih.gov Weak cation-exchange cartridges are particularly effective for purifying QACs. nih.govnih.gov
Matrix Effects and Interference Mitigation in Research Applications
Matrix effects are a significant challenge in quantitative analysis using LC-MS, representing the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix. researchgate.netchromtech.com.aunih.gov This can lead to either ion suppression or enhancement, causing inaccurate quantification. researchgate.netnih.gov The effect is particularly pronounced with electrospray ionization (ESI) and can vary depending on the sample matrix and preparation method. researchgate.net
Several strategies are employed to mitigate or compensate for matrix effects:
Effective Sample Cleanup: Rigorous sample preparation, such as the use of SPE, is the first line of defense to remove interfering endogenous components before they reach the analytical instrument. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often combined with dispersive SPE (dSPE) cleanup, is another popular approach for reducing matrix interferences in food and environmental samples. researchgate.netchromtech.com.auaesan.gob.es
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the bulk of the matrix components can reduce signal suppression or enhancement. researchgate.net
Dilution: A simple approach is to dilute the sample extract, which reduces the concentration of interfering compounds. chromtech.com.au
Calibration Strategies: To compensate for unavoidable matrix effects, matrix-matched calibration is widely used. researchgate.net This involves preparing calibration standards in an extract of a blank matrix that is identical to the samples being analyzed. researchgate.net An alternative, the standard addition method, involves adding known amounts of the standard to aliquots of the actual sample extract, which can provide highly accurate results. researchgate.net
Isotope-Labeled Internal Standards: The most robust method for correcting both matrix effects and variability in extraction recovery is the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte. nih.govnih.govresearchgate.net The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.
Matrix effects can be quantitatively assessed by comparing the analytical response of an analyte in a post-extraction spiked sample to its response in a neat solvent. A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement. nih.gov For instance, in the analysis of QACs in human serum and urine, matrix effects were found to range from -27% (suppression) to +15.4% (enhancement). nih.gov
Validation of Analytical Methods in Academic Research
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. cabidigitallibrary.org It is a critical component of academic research, ensuring the reliability, reproducibility, and accuracy of reported data. Key performance parameters are evaluated according to established guidelines. ekb.egaesan.gob.es
The primary validation parameters include:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. cabidigitallibrary.org
Linearity and Range: Demonstrating a direct proportionality between the concentration of the analyte and the analytical signal over a specified range. ekb.eg This is typically assessed by a coefficient of determination (r²) greater than 0.99. ekb.egaesan.gob.es
Accuracy: The closeness of the measured value to the true value, often expressed as a percentage recovery from spiked samples. ekb.egaesan.gob.es For QAC analysis, average recoveries are often in the range of 70-120%. ekb.egresearchgate.net
Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ekb.egresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. cabidigitallibrary.orgresearchgate.net For LC-MS/MS methods, LOQs for DADMACs can be in the sub-µg/kg or ng/mL range. nih.govnih.govnih.gov
Table 3: Summary of Validation Parameters from a Validated LC-MS/MS Method for QACs This table is interactive. Users can sort and filter data as needed.
| Validation Parameter | Acceptance Criteria/Result | Source |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | ekb.eg |
| Accuracy (Recovery) | 78% to 117% | ekb.egresearchgate.net |
| Precision (RSD) | < 10% | researchgate.net |
| LOQ (in food) | 0.01 mg/kg | ekb.eg |
| LOQ (in serum/urine) | 0.006–1.40 ng/mL | nih.govnih.gov |
Accuracy, Precision, and Detection Limits
The robust validation of any analytical method is fundamentally reliant on establishing its accuracy, precision, and detection limits. These parameters are critical for ensuring that the data generated is reliable, reproducible, and fit for its intended purpose, particularly when analyzing for this compound in complex matrices such as environmental samples, industrial formulations, or biological specimens. The inherent complexity of these matrices can introduce significant challenges, including matrix effects, which may suppress or enhance the analytical signal, thereby affecting the accuracy and sensitivity of the measurement. nih.govnih.gov
Accuracy refers to the closeness of a measured value to a standard or known true value. It is often expressed as a percentage recovery, where a known amount of the analyte (this compound) is added to a blank matrix and then analyzed. The result is compared to the known amount to determine how much was successfully measured.
Precision measures the degree to which repeated measurements under unchanged conditions show the same results. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. High precision indicates that the method is consistent and repeatable.
Detection Limits , specifically the Limit of Detection (LOD) and the Limit of Quantitation (LOQ), define the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
While specific validation data for this compound is not extensively published in publicly accessible literature, the validation process is universal. For illustrative purposes, the following table shows analytical method validation data for a similar quaternary ammonium compound, Tetrabutylammonium Bromide, as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net This data exemplifies the type of results generated during method validation.
Table 1: Example of Analytical Method Validation Parameters for a Quaternary Ammonium Compound
| Parameter | Result |
| Linearity (Concentration Range) | 0.0310% - 0.1530% |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01% (Signal-to-Noise Ratio of 3.46:1) |
| Limit of Quantitation (LOQ) | 0.031% (Signal-to-Noise Ratio > 10:1) |
| Precision (%RSD, Intra-day) | < 3.8% |
| Precision (%RSD, Inter-day) | < 3.8% |
| Accuracy (% Recovery) | 91.8% - 101.6% |
| Data based on the analysis of Tetrabutylammonium Bromide by LC-MS/MS, presented for illustrative purposes. researchgate.net |
Inter-laboratory Comparisons and Standardization in Research
Ensuring the consistency and comparability of analytical results for this compound across different laboratories is paramount for regulatory acceptance, scientific consensus, and quality control in manufacturing. Inter-laboratory comparisons (ILCs), also known as proficiency tests, are the primary mechanism for achieving this. cmi.gov.czeuropa.eu ILCs involve multiple laboratories analyzing the same homogeneous and stable sample. The results are then compiled and statistically analyzed by a coordinating body to assess the performance of the participating laboratories and the analytical method itself. fiveable.me
The key objectives of inter-laboratory comparisons include:
Method Validation: Demonstrating that a particular analytical method is robust and transferable between different laboratories, equipment, and personnel. europa.eu
Laboratory Proficiency: Allowing individual laboratories to assess their analytical capabilities against their peers and a reference value, thereby identifying potential biases or areas for improvement. fiveable.me
Harmonization of Results: Promoting the use of consistent analytical procedures to ensure that data from different sources is comparable. fiveable.me
The process of standardization often follows successful inter-laboratory validation studies. europa.eu Organizations such as the International Organization for Standardization (ISO) and the European Committee for Standardization (CEN) develop and publish standardized methods. For a method to become a standard, it must be proven to be reliable and reproducible through rigorous collaborative studies. europa.eu These standardized methods provide a benchmark for quality and are often required for accreditation and by regulatory authorities. europa.eu
Currently, there is a lack of widely published, specific inter-laboratory comparison programs dedicated solely to the analysis of this compound in various complex matrices. The development of such programs would be a significant step toward the standardization of analytical practices for this compound. Such standardization would enhance the reliability of research findings and ensure consistent quality control in its industrial applications. The challenges in such an undertaking include the preparation of stable and homogeneous test materials and ensuring agreement on the analytical protocols to be used by participating laboratories. seedtest.org
Regulatory Science and Risk Assessment in Academic Research
Environmental Risk Assessment Methodologies
The environmental risk assessment of Dimethyldioctylammonium (B10786854) bromide, a type of quaternary ammonium (B1175870) compound (QAC), follows a structured, tiered approach to determine the likelihood that exposure could cause adverse effects on organisms or ecological systems. canada.ca This process integrates information on both environmental exposure and ecological effects to identify which environmental compartments or organisms may be at risk. canada.camst.dk Methodologies often begin with conservative screening assessments and can progress to more refined analyses that may include exposure modeling and data from field studies. canada.ca For QACs, the potential for the greatest environmental impact is considered to be in the aquatic environment, due to their common disposal "down-the-drain" into wastewater treatment systems, and in soils that may be amended with wastewater biosolids. researchgate.netnih.gov
Modern approaches, referred to as New Approach Methodologies (NAMs), are increasingly used to support environmental risk assessments. nih.gov These methodologies can include in silico models, such as quantitative structure-activity relationship (QSAR) models, to fill data gaps where experimental ecotoxicological data for specific compounds like Dimethyldioctylammonium bromide may be limited. nih.gov A synthetic risk factor (SRF) method has also been proposed, which integrates toxicity endpoints, environmental exposure levels, persistence properties, and compartment features to provide a more robust assessment than traditional methods. mdpi.com
Ecological Hazard Characterization
Ecological hazard characterization involves identifying the potential for a substance to cause harm to the environment. For QACs, this includes assessing their potential to be persistent in the environment (P), accumulate in living organisms (B), and be toxic (T). nih.gov this compound is part of a group of QACs that are known to be toxic to a range of aquatic organisms. nih.govregulations.gov
The hazard profile for related QACs, such as Didecyl Dimethyl Ammonium Chloride (DDAC), indicates moderate to high toxicity to freshwater fish and very high toxicity to freshwater and marine/estuarine aquatic invertebrates. regulations.gov Studies on fish have shown that many QACs are moderately to highly toxic, with 50% lethal concentrations (LC50s) for some compounds as low as 1 μg/L. nih.gov For regulatory purposes, chronic toxicity tests have indicated No-Observed-Effect-Concentrations (NOECs) of 32 μg/L for certain QACs. nih.gov The ecotoxicity of QACs is, however, mitigated by their environmental fate characteristics, such as high biodegradability and a strong tendency to sorb to solids, which reduces their bioavailability in the water column. researchgate.netnih.gov
Table 1: Ecotoxicity Data for a Structurally Similar QAC (DDAC)
| Organism | Endpoint | Value | Toxicity Classification |
|---|---|---|---|
| Freshwater Fish | Acute LC50 | 280 µg/L (Fathead Minnow) | Moderately to Highly Toxic regulations.govnih.gov |
| Freshwater Fish | Acute LC50 | 190 µg/L (Zebra Fish) | Moderately to Highly Toxic regulations.govnih.gov |
| Freshwater Invertebrates | Acute EC50 | Data not specified | Very Highly Toxic regulations.gov |
| Marine/Estuarine Invertebrates (Mysid Shrimp) | Acute EC50 | Data not specified | Very Highly Toxic regulations.gov |
| Freshwater Algae | EC50 | Microgram concentrations | Toxic regulations.gov |
| Freshwater Fish | Chronic NOEC | 32 µg/L | - |
Exposure Assessment in Environmental Compartments
Exposure assessment for this compound involves evaluating its environmental fate, including its movement and persistence in soil, water, sediment, and air. canada.ca As a QAC, it has very low vapor pressure, meaning significant volatilization from soil or water is unlikely. researchgate.net The primary pathways for environmental entry are through wastewater treatment systems. nih.gov
QACs exhibit a strong affinity for sorption to particles and solids, which is a critical factor in their environmental distribution. nih.govresearchgate.net This strong adsorption to soil and sediment limits their mobility and the potential for contamination of surface and ground waters. regulations.gov The persistence of QACs can vary depending on the compound's structure and environmental conditions. nih.govresearchgate.net While some QACs with longer alkyl chains may meet regulatory criteria for persistence, many are susceptible to aerobic biodegradation. nih.govresearchgate.net For the related compound DDAC, studies have shown it to be hydrolytically stable with calculated half-lives ranging from 175 to 506 days depending on pH. regulations.govregulations.gov However, it is considered immobile in soil due to strong adsorption. regulations.govregulations.gov The removal of QACs in wastewater treatment plants is generally high, often exceeding 90%, which significantly mitigates their concentration in discharged effluent. nih.gov
Table 2: Environmental Fate Properties of a Structurally Similar QAC (DDAC)
| Property | Finding | Environmental Compartment |
|---|---|---|
| Hydrolytic Half-Life | 175 - 506 days (pH dependent) regulations.govregulations.gov | Water |
| Aerobic Soil Degradation Half-Life | 1,048 days regulations.gov | Soil |
| Adsorption | Strongly adsorbs to soil and sediment regulations.gov | Soil/Sediment |
| Mobility in Soil | Immobile regulations.govregulations.gov | Soil |
| Bioaccumulation Potential | Not expected to pose a concern for bioconcentration in aquatic organisms regulations.gov | Biota |
| Removal in Wastewater Treatment | Generally exceeds 90% nih.gov | Wastewater |
Regulatory Frameworks and Their Influence on Research Directives
Academic research on this compound is significantly influenced by comprehensive regulatory frameworks designed to ensure the safety of biocidal products. These frameworks dictate the type and quality of data required to assess environmental and human health risks, thereby shaping the direction of scientific investigation.
International and National Guidelines for QACs in Research
QACs, including this compound, are regulated as antimicrobial active ingredients by numerous national and international bodies. turi.org Key regulatory frameworks include the U.S. Environmental Protection Agency's (EPA) Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), the European Biocidal Products Regulation (BPR) managed by the European Chemicals Agency (ECHA), and regulations set by Health Canada. turi.orgmass.govmass.gov
These regulations mandate that QAC-based biocidal products must be authorized before they can be marketed. nih.govscience.gov This requirement creates a direct need for academic and industrial research to generate the necessary safety and efficacy data. For instance, the European BPR requires a quantitative environmental risk assessment comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs). nih.gov In the U.S., the EPA's registration review process for QACs involves a thorough evaluation of environmental fate and ecological effects data. researchgate.net These regulatory demands steer academic research towards developing and refining analytical methods for detection, conducting ecotoxicology studies, and investigating the environmental fate and degradation pathways of these compounds. acs.org
Data Requirements for Research and Development
The development and registration of products containing this compound necessitate a robust and high-quality dataset. Regulatory agencies like the U.S. EPA and ECHA require data to be generated following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the EPA itself, often under Good Laboratory Practice (GLP) standards. turi.org
The required data for a comprehensive risk assessment, which is often the focus of academic research supporting product registration, includes:
Chemical and Physical Properties: Information on solubility, vapor pressure, and partition coefficients is essential for predicting environmental behavior. acs.org
Environmental Fate: Studies on hydrolysis, biodegradation in water and soil, adsorption/desorption characteristics, and potential for bioaccumulation are required to assess exposure. regulations.govregulations.gov
Ecological Toxicity: Acute and chronic toxicity data are needed for a range of aquatic and terrestrial organisms, including fish, invertebrates, and plants. regulations.govnih.gov
Analytical Methods: Validated methods for detecting and quantifying the compound in various environmental matrices (water, soil, sediment) are crucial for both laboratory studies and environmental monitoring. acs.org
The extensive data requirements set by these regulatory frameworks directly influence research directives by creating a demand for detailed scientific investigations into the environmental behavior and toxicological profile of QACs like this compound.
Conclusion and Future Outlook in Dimethyldioctylammonium Bromide Research
Synthesis of Key Findings and Their Scientific Implications
Dimethyldioctylammonium (B10786854) bromide (DODAB) is a quaternary ammonium (B1175870) compound recognized for its surfactant properties. chemimpex.comchembk.com Its structure, featuring a positively charged nitrogen atom bonded to two methyl groups and two octyl chains, with a bromide counter-ion, allows it to form micelles and vesicles in aqueous solutions. chembk.comwikipedia.org This characteristic is central to its functionality and has led to its investigation and application across various scientific and industrial fields.
A significant body of research has focused on the surfactant and emulsifying capabilities of DODAB. chemimpex.commedchemexpress.com It effectively reduces the surface tension of water, enabling the solubilization of hydrophobic substances. This property is particularly valuable in the formulation of detergents, as well as in the cosmetic and personal care industries for products like shampoos and lotions. chemimpex.commedchemexpress.com Furthermore, its role as an emulsifying agent is crucial in stabilizing oil-in-water mixtures, a process essential in the food production and pharmaceutical sectors. chemimpex.com
The antimicrobial properties of DODAB represent another key area of investigation. chemimpex.com As a quaternary ammonium compound, it exhibits biocidal activity against a range of microorganisms. chemimpex.comnih.gov This has prompted its use as an active ingredient in disinfectants and sanitizers for applications in healthcare and food processing industries to maintain hygiene. chemimpex.com Research has also explored its effectiveness in animal farm biosecurity, demonstrating its potential to inactivate bacteria and viruses. nih.govveterinaryworld.org
In the realm of materials science and nanotechnology, DODAB serves as a versatile tool. It is utilized in the synthesis of nanoparticles, where it aids in controlling their size and stability. chemimpex.comchembk.com The compound's ability to form unilamellar vesicles (ULVs) in water through simple methods like the "hot-water" technique has been a subject of study. wikipedia.org These vesicles have potential applications in drug delivery systems, where they can encapsulate drug molecules and potentially enhance their bioavailability. chembk.com
Furthermore, DODAB has been employed as a phase transfer catalyst in organic synthesis. chemimpex.com In this capacity, it facilitates reactions between reactants present in different immiscible phases (e.g., an organic and an aqueous phase), which is a critical process in the manufacturing of fine chemicals and pharmaceuticals. chemimpex.com Its utility also extends to serving as a corrosion inhibitor in industrial settings, protecting metallic surfaces from oxidation. chemimpex.com
Emerging Research Areas and Unexplored Scientific Avenues
While the fundamental properties of dimethyldioctylammonium bromide have been well-established, several emerging research areas are poised to uncover new applications and a deeper understanding of its behavior. The unique self-assembling properties of DODAB into structures like vesicles and lamellar fragments present significant opportunities for advanced materials development. wikipedia.org A key unexplored avenue lies in the precise control over the morphology and stability of these assemblies by varying external stimuli such as temperature, pH, and ionic strength. wikipedia.org Investigating these transitions could lead to the design of "smart" materials that respond to environmental changes.
The application of DODAB in drug delivery systems is a promising but still developing field. chembk.com Future research could focus on engineering DODAB-based nanoparticles for targeted drug delivery. This would involve surface functionalization of the vesicles with specific ligands to direct them to particular cells or tissues. Furthermore, exploring the loading and release kinetics of different types of therapeutic agents from these nanocarriers is a critical area for investigation to optimize their efficacy.
In the context of antimicrobial applications, a significant area for future research is the development of DODAB-based antimicrobial coatings for medical devices and other surfaces. This could involve incorporating DODAB into polymer matrices to create materials with long-lasting antimicrobial activity. mdpi.com A study has already demonstrated the potential of blending a synthesized dimethyl octyl aminoethyl ammonium bromide with acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) to create antibacterial composite filaments for 3D printing, opening up possibilities in the medical and surgical fields. mdpi.com Understanding the mechanisms of microbial resistance to quaternary ammonium compounds like DODAB is another crucial, yet underexplored, scientific avenue to ensure their long-term effectiveness.
The role of DODAB as a phase transfer catalyst is well-documented, but its potential in more complex and stereoselective organic reactions remains largely untapped. chemimpex.com Research could be directed towards designing chiral variants of DODAB or using it in conjunction with chiral catalysts to facilitate asymmetric synthesis, a vital process in the pharmaceutical industry.
Finally, the environmental fate and toxicology of DODAB warrant more in-depth investigation. While its applications are expanding, a comprehensive understanding of its persistence, degradation pathways, and long-term impact on various ecosystems is an essential and currently underexplored area of research.
Potential for Interdisciplinary Collaboration and Translational Research
The multifaceted nature of this compound provides a fertile ground for interdisciplinary collaboration, bridging fundamental chemistry with applied sciences and engineering. The translation of laboratory findings into real-world applications is a key objective, and DODAB's diverse functionalities offer numerous opportunities for such translational research.
Materials Science and Biomedical Engineering: The ability of DODAB to form self-assembled structures like vesicles opens up collaborative avenues between materials scientists and biomedical engineers. chembk.comwikipedia.org The development of DODAB-based drug delivery systems is a prime example, requiring expertise in chemical synthesis, nanoparticle characterization, and in-vivo testing. chembk.com As demonstrated in a study on antibacterial composites, materials scientists can work on incorporating DODAB derivatives into polymers for applications like 3D printing of medical devices, a project that would benefit from the input of biomedical engineers and clinicians to ensure the materials meet the necessary biocompatibility and mechanical standards for surgical and medical use. mdpi.com
Chemistry and Environmental Science: The use of DODAB as a surfactant, disinfectant, and phase transfer catalyst necessitates a collaborative approach between chemists and environmental scientists. chemimpex.com While chemists can optimize the synthesis and application of DODAB in various industrial processes, environmental scientists are crucial for assessing its environmental impact. Joint research efforts can focus on developing biodegradable analogues of DODAB or creating effective remediation strategies to remove it from wastewater, ensuring its sustainable use.
Agriculture and Veterinary Medicine: The application of quaternary ammonium compounds like didecyl dimethyl ammonium bromide (a related compound) for biosecurity in animal farms highlights the potential for collaboration between chemical researchers and experts in veterinary medicine and agriculture. nih.govveterinaryworld.org Research could focus on developing optimized disinfectant formulations containing DODAB for specific pathogens prevalent in livestock industries. veterinaryworld.org This would involve efficacy testing under various farm conditions, a task requiring the combined expertise of both fields to translate laboratory findings into practical and effective biosecurity protocols. nih.govveterinaryworld.orgnih.gov
Organic Chemistry and Pharmaceutical Sciences: The role of DODAB as a phase transfer catalyst in the synthesis of fine chemicals and pharmaceuticals presents opportunities for collaboration between organic chemists and pharmaceutical scientists. chemimpex.com Organic chemists can design and synthesize novel DODAB derivatives to improve catalytic efficiency and selectivity, while pharmaceutical scientists can evaluate the utility of these new catalysts in the production of active pharmaceutical ingredients. This collaborative effort can streamline drug development processes and lead to more efficient and cost-effective manufacturing methods.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for producing high-purity Dimethyldioctylammonium bromide ([C8,C8,C1,C1N][Br])?
- Methodological Answer : this compound is synthesized via quaternization reactions, typically involving alkylation of tertiary amines with alkyl bromides. For reproducibility, ensure stoichiometric control of reactants (e.g., dimethyloctylamine and bromooctane) in a solvent like ethanol under reflux. Post-synthesis purification involves recrystallization or column chromatography to remove unreacted precursors. Detailed protocols, including reaction time, temperature, and yield optimization, are documented in synthetic chemistry literature (e.g., Poznan University of Technology’s synthesis of analogous quaternary ammonium salts) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Determines crystalline structure and phase purity by comparing experimental patterns with reference data .
- Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) : Identifies functional groups (e.g., C-N stretching at ~1,480 cm⁻¹ and alkyl chain vibrations) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles under controlled heating rates .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate molecular structure and quantify impurities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation risks during weighing or solution preparation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosolization occurs .
- Storage : Store in sealed containers at 15–25°C in well-ventilated areas, away from oxidizers or acids .
- Waste Disposal : Classify as hazardous waste (GHS Category 1 aquatic toxicity) and follow local regulations for halogenated organic compounds .
Advanced Research Questions
Q. How can researchers design ecotoxicological studies to evaluate the long-term aquatic toxicity of this compound?
- Methodological Answer :
- Model Organisms : Use zebrafish (Danio rerio) embryos for standardized OECD toxicity assays. Monitor endpoints like hatching rates, malformations, and mortality over 96 hours .
- Concentration Gradients : Test sublethal concentrations (e.g., 0.1–10 mg/L) to assess chronic effects on aquatic organisms.
- Environmental Simulation : Include sediment and microbial communities to mimic natural degradation pathways .
- Data Analysis : Apply probit or log-logistic models to calculate LC₅₀/EC₅₀ values and assess dose-response relationships .
Q. What experimental strategies mitigate variability in bromide transport studies involving quaternary ammonium compounds?
- Methodological Answer :
- Replication : Use ≥16 replicates per sampling depth to account for spatial heterogeneity, as demonstrated in unsaturated soil transport studies .
- Controlled Flux Conditions : Maintain steady-state water flow (e.g., via sprinkler irrigation) to minimize transient effects on solute velocity .
- Sampling Techniques : Employ vacuum solution samplers at multiple depths (0.3–4.5 m) to track vertical and lateral bromide distribution .
- Statistical Models : Use coefficient of variation (CV) analysis to quantify variability and validate transport models (e.g., convection-dispersion equations) .
Q. How can synergistic formulations of this compound enhance interfacial catalysis in microemulsion systems?
- Methodological Answer :
- Surfactant Blending : Combine with nonionic surfactants (e.g., tetraethylene glycol monooctyl ether) to stabilize microemulsions and reduce interfacial tension .
- Thermo-Responsive Systems : Optimize phase inversion temperature (PIT) techniques for temperature-controlled emulsion switching .
- Catalytic Efficiency : Use factorial experimental designs to evaluate molar ratios and reaction kinetics. For example, a 2² factorial design can assess surfactant concentration vs. catalytic activity .
- Characterization : Monitor droplet size via dynamic light scattering (DLS) and catalytic output (e.g., molybdate reduction rates) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported aquatic toxicity data for quaternary ammonium bromides?
- Methodological Answer :
- Source Evaluation : Cross-reference studies using standardized test organisms (e.g., Daphnia magna vs. zebrafish) and note differences in exposure durations .
- Environmental Factors : Control variables like pH, salinity, and dissolved organic carbon, which influence bioavailability and toxicity thresholds .
- Quality Assurance : Validate assays with positive controls (e.g., sodium dodecyl sulfate) and adhere to OECD/EPA guidelines for data comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
